AJ2-30
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H22N4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C23H22N4/c1-3-27-20-10-6-4-8-17(20)18-14-16(12-13-21(18)27)15-24-23-25-19-9-5-7-11-22(19)26(23)2/h4-14H,3,15H2,1-2H3,(H,24,25) |
InChI Key |
QKZNLVHPKAXDOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3=NC4=CC=CC=C4N3C)C5=CC=CC=C51 |
Origin of Product |
United States |
Foundational & Exploratory
AJ2-30 Mechanism of Action in Lupus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of AJ2-30, a novel small molecule inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4), a promising therapeutic target for systemic lupus erythematosus (SLE) and other autoimmune diseases. This compound has demonstrated significant anti-inflammatory activity in preclinical models by disrupting key innate immune signaling pathways implicated in lupus pathogenesis.
Core Mechanism of Action: Targeting SLC15A4
This compound's primary mechanism of action is the direct engagement and subsequent degradation of SLC15A4, an endolysosome-resident transporter.[1][2][3] Genetic studies have identified SLC15A4 as a susceptibility locus for SLE, and its expression is elevated in some lupus patients.[2] This protein is crucial for the proper function of endolysosomal Toll-like receptors (TLRs) 7, 8, and 9, as well as NOD1/2 signaling pathways, which are pivotal in sensing nucleic acids and bacterial components, respectively, and driving inflammatory responses.[4]
This compound not only blocks the function of SLC15A4 but also destabilizes the protein, leading to its lysosome-mediated degradation.[1][2][3] This dual action ensures a robust and sustained inhibition of the downstream signaling cascades. The anti-inflammatory effects of this compound are SLC15A4-dependent, as the compound loses its activity in cells lacking the SLC15A4 gene.[2][3][5]
Downstream Signaling Pathway Inhibition
By targeting SLC15A4, this compound effectively blunts several pro-inflammatory signaling pathways that are hyperactive in lupus.
Inhibition of TLR7/8/9 Signaling
This compound significantly inhibits the production of type I interferons (IFN-α) and other inflammatory cytokines upon stimulation of TLR7, TLR7/8, and TLR9 in various immune cells, including plasmacytoid dendritic cells (pDCs), which are major producers of IFN-α in lupus.[4] This is a critical intervention point, as the IFN-I signature is a hallmark of SLE.
Impairment of the mTOR Pathway
A key consequence of SLC15A4 inhibition by this compound is the dose-dependent impairment of the mTOR signaling pathway activation in human B cells and pDCs stimulated with TLR7/8 or TLR9 agonists.[4] this compound disrupts the interaction between SLC15A4 and components of the Ragulator-Rag complex, such as Lamtor1 and Lamtor2, which are essential for mTORC1 recruitment to the lysosome and its subsequent activation.[4] This disruption prevents the phosphorylation of mTOR and its downstream effectors, like 4E-BP1.[4]
Suppression of NOD1/2 Signaling
In addition to its effects on TLR signaling, this compound also inhibits NOD1 and NOD2 signaling in response to bacterial dipeptides.[4] This suggests a broader anti-inflammatory potential for this compound beyond the specific context of lupus.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various experimental settings.
| Parameter | Assay/Cell Type | Stimulus | Concentration of this compound | Result | Reference |
| IC50 | IFN-I Production | TLR7/9-stimulated cells | ~1.8 µM | 50% inhibition of IFN-I production | [6][7] |
| Cytokine Inhibition | IFN-α Production | Human pDCs | 5 µM | Significant suppression | [4] |
| TNF-α Production | Primary Human Monocytes | 5 µM | Inhibition of TNF-α production | [4] | |
| IFN-γ, IL-6, IL-10 Production | Unstimulated Lupus Patient PBMCs | Not specified | Significant suppression | [4] | |
| B Cell Function | IgG Levels | Lupus Patient PBMCs | Not specified | Significant reduction | [4] |
| Co-stimulatory Molecules (CD80, CD86, MHC-II) | B cells from Lupus Patient PBMCs | Not specified | Reduction in expression | [4] | |
| Signaling | mTOR Pathway Activation | Human B cells | Dose-dependent | Strong impairment | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Inhibition of Cytokine Production in Human PBMCs from Lupus Patients
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of lupus patients by Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Cells are pre-treated with this compound (e.g., 5 µM) or a vehicle control (DMSO) for a specified period (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with TLR agonists such as R848 (TLR7/8 agonist, e.g., 5 µg/mL) or CpG-A (TLR9 agonist, e.g., 1 µM) for 24 hours.
-
Cytokine Measurement: Supernatants are collected, and the concentrations of cytokines (e.g., IFN-α, IFN-γ, IL-6, IL-10) are measured by enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
Assessment of mTOR Pathway Activation in B Cells
-
B Cell Isolation: Human B cells are isolated from PBMCs using magnetic-activated cell sorting (MACS) with CD19 microbeads.
-
Treatment and Stimulation: Isolated B cells are treated with this compound at various concentrations or a vehicle control, followed by stimulation with a TLR7/8 agonist (R848) or TLR9 agonist (CpG-B).
-
Western Blot Analysis: After stimulation, cells are lysed, and protein extracts are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated mTOR (p-mTOR), total mTOR, phosphorylated 4E-BP1 (p-4E-BP1), and total 4E-BP1. A loading control such as β-actin is also used.
-
Flow Cytometry Analysis: Alternatively, mTOR activation can be assessed by flow cytometry using phospho-specific antibodies. Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against p-mTOR or its downstream targets.
SLC15A4 Degradation Assay
-
Cell Line and Treatment: A human B cell line, such as CAL-1, is treated with this compound (e.g., 5 µM) or a control compound for various time points. To confirm lysosomal-mediated degradation, cells can be co-treated with a lysosomal inhibitor like Bafilomycin A1.
-
Immunoblotting: Cell lysates are prepared, and the protein levels of SLC15A4 are analyzed by Western blot using an SLC15A4-specific antibody. The reduction in the SLC15A4 protein band indicates degradation.
Visualizations: Signaling Pathways and Experimental Workflow
This compound Signaling Pathway Inhibition
Caption: this compound inhibits TLR7/9 signaling by targeting SLC15A4, preventing mTORC1 activation and inflammatory cytokine production.
This compound Induced Degradation of SLC15A4
Caption: this compound binds to SLC15A4, leading to its destabilization and subsequent degradation by the lysosome.
Experimental Workflow for this compound Evaluation
Caption: A general experimental workflow to assess the in vitro efficacy of this compound on immune cells.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for lupus by targeting SLC15A4, a key driver of innate immune activation. Its ability to inhibit multiple inflammatory pathways, including the TLR7/9-mTOR axis, and promote the degradation of its target provides a multi-faceted approach to dampening the autoimmune response. Further optimization of the potency and pharmacokinetic properties of this compound or related compounds is likely necessary for evaluation in advanced autoimmune disease models and eventual clinical translation.[4] The successful development of this SLC15A4 inhibitor validates this protein as a druggable target for inflammatory and autoimmune conditions.[5]
References
- 1. Chemical Proteomics - SLC15A4 [chomixbio.com]
- 2. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 3. Revolutionary molecule combats autoimmune diseases, including lupus and Crohn’s disease - The Brighter Side of News [thebrighterside.news]
- 4. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lupusnewstoday.com [lupusnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
SLC15A4 as a Therapeutic Target for Autoimmune Disease: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Solute Carrier Family 15 Member 4 (SLC15A4) has emerged as a critical regulator of innate immunity and a highly promising therapeutic target for a range of autoimmune and autoinflammatory diseases, most notably Systemic Lupus Erythematosus (SLE). This endolysosome-resident transporter is highly expressed in immune cells and is integral to the signaling pathways of endosomal Toll-like receptors (TLRs) and NOD-like receptors (NLRs). Genetic association studies and compelling preclinical data from knockout mouse models have solidified its role in the pathogenesis of autoimmunity. This technical guide provides an in-depth overview of SLC15A4's function, its role in autoimmune signaling pathways, preclinical validation data, and the development of first-in-class inhibitors, establishing SLC15A4 as a druggable target for autoimmune conditions.
Core Function and Expression of SLC15A4
SLC15A4 is a 12-transmembrane domain protein that functions as a proton-coupled symporter for histidine and various di- and tri-peptides, transporting them from the endolysosomal lumen into the cytosol. Its expression is predominantly found in hematopoietic cells, including plasmacytoid dendritic cells (pDCs), B cells, macrophages, and dendritic cells. This cell-specific expression pattern places SLC15A4 at a central nexus of immune sensing and response, making it an attractive therapeutic target to curb autoimmune pathologies with potentially limited off-target effects.
SLC15A4 Signaling in Autoimmunity
SLC15A4 is indispensable for the production of Type I interferons (IFN-I) and other proinflammatory cytokines downstream of endosomal TLRs (TLR7, TLR8, TLR9) and for NOD1/2 signaling. Aberrant activation of these pathways, particularly TLR7 and TLR9 which sense self-nucleic acids, is a hallmark of SLE. SLC15A4 exerts its control through at least two key mechanisms: as a transporter that modulates the endolysosomal environment and as a signaling scaffold.
Transporter-Dependent Regulation of mTOR and Lysosomal Homeostasis
As a transporter, SLC15A4 is believed to regulate the pH and amino acid content of the endolysosome. Deficiency of SLC15A4 leads to an accumulation of lysosomal histidine, which can inhibit the proteolytic activities of cathepsins required for TLR9 processing and activation. Furthermore, SLC15A4 is crucial for the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway upon TLR stimulation. mTORC1 is a critical regulator of cellular metabolism and is required for the translation and nuclear translocation of Interferon Regulatory Factor 7 (IRF7), the master transcription factor for IFN-I production.
Scaffolding Function for IRF5 Activation
Recent studies have revealed a transport-independent scaffolding role for SLC15A4. SLC15A4 recruits a previously uncharacterized adaptor protein, TASL (TLR Adaptor interacting with SLC15A4 on the Lysosome), to the endolysosomal membrane. This SLC15A4-TASL complex serves as a crucial platform for the recruitment and subsequent activation of IRF5, a key transcription factor for producing proinflammatory cytokines like TNF-α and IL-6. Deletion of either SLC15A4 or TASL specifically abrogates the IRF5 pathway without affecting NF-κB or MAPK signaling, indicating its position downstream of initial TLR engagement.
Preclinical Validation in Murine Models of Lupus
The therapeutic potential of targeting SLC15A4 is strongly supported by genetic studies in mouse models of SLE. Mice with a loss-of-function mutation ('feeble') or complete knockout of Slc15a4 are strikingly protected from developing lupus-like disease in multiple models.
Pristane-Induced Lupus Model
In the pristane-induced lupus model in C57BL/6 mice, Slc15a4 knockout mice were completely protected from disease. They showed significantly reduced interferon signature genes, lower secretion of inflammatory cytokines, and reduced anti-nuclear antibody (ANA) production compared to wild-type controls.
| Parameter | C57BL/6 Wild-Type (Pristane) | C57BL/6 slc15a4-/- (Pristane) | Statistic |
| IL-12p40 (pg/mL) in Peritoneal Lavage | ~150 | < 50 | p < 0.005 |
| CCL-2 (pg/mL) in Peritoneal Lavage | ~1200 | ~200 | p < 0.0005 |
| Anti-Nuclear Antibodies (OD450 at 9 mo.) | ~1.25 | ~0.25 | p < 0.05 |
| Glomerulonephritis Score (at 9 mo.) | ~2.5 | ~0.5 | p < 0.005 |
| Data are approximated from Katewa et al., PLOS ONE, 2021. |
NZB/W F1 Spontaneous Lupus Model
In the spontaneous and more severe NZB/W F1 lupus model, Slc15a4 knockout mice were fully protected from disease development. They exhibited 100% survival, no proteinuria, and a lack of autoantibody production. Remarkably, protection persisted even when the disease was accelerated with an adenovirus encoding IFN-α, highlighting a broader role for SLC15A4 beyond just IFN-I production, likely involving B cell functions and autoantibody generation.
| Parameter (at 36 weeks) | NZB/W F1 Wild-Type | NZB/W F1 slc15a4-/- | Statistic |
| Survival Rate | < 50% | 100% | p < 0.0005 |
| Proteinuria (>300 mg/dL) | > 80% of mice | 0% of mice | p < 0.0005 |
| Anti-dsDNA Titer (OD450) | ~1.5 | < 0.2 | p < 0.0005 |
| Anti-Histone Titer (OD450) | ~2.0 | < 0.2 | p < 0.0005 |
| Glomerulonephritis Score | ~3.0 | 0 | p < 0.0005 |
| Data are approximated from Katewa et al., PLOS ONE, 2021. |
Pharmacological Inhibition of SLC15A4
Despite its therapeutic potential, the development of small molecule inhibitors for SLC15A4 has been challenging. A breakthrough was achieved using an integrated chemical proteomics approach to identify the first-in-class functional inhibitors of SLC15A4.
Inhibitor Discovery Workflow
The strategy utilized fully functionalized fragment (FFF) probes in living immune cells to identify compounds that directly bind to SLC15A4. This was followed by functional screens to confirm inhibition of TLR9-mediated cytokine production. Iterative chemical optimization of an initial hit, FFF-21, led to the development of a potent and selective inhibitor, AJ2-30.
Effects of the SLC15A4 Inhibitor this compound
The small molecule inhibitor this compound effectively suppresses endosomal TLR and NOD signaling in various human and mouse immune cells. It blocks the production of key inflammatory cytokines and has been shown to reduce inflammation in cells from lupus patients. Mechanistically, this compound was found to disrupt protein-protein interactions between SLC15A4 and the mTOR pathway, leading to the destabilization and lysosomal degradation of SLC15A4.
| Cell Type | Stimulation | Measured Cytokine | Inhibition by this compound (5 µM) |
| Human pDCs | CpG-A (TLR9) | IFN-α | > 90% reduction |
| Human pDCs | R848 (TLR7/8) | IFN-α | > 80% reduction |
| Human Monocytes | R848 (TLR7/8) | TNF-α | ~ 75% reduction |
| Human B Cells | CpG-B (TLR9) | IL-6 | > 90% reduction |
| Human B Cells | R848 (TLR7/8) | Total IgG | ~ 60% reduction |
| Data compiled from Jimenez-Macias et al., Nat Chem Biol, 2024. |
Key Experimental Protocols
Isolation and Stimulation of Human pDCs
-
Isolation: Plasmacytoid dendritic cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.
-
Inhibition and Stimulation: Cells are pre-treated with the SLC15A4 inhibitor (e.g., this compound, 5 µM) or DMSO vehicle for 1-2 hours. Subsequently, cells are stimulated with TLR agonists such as CpG-A (1 µM for TLR9) or R848 (5 µg/mL for TLR7/8) for 24 hours.
-
Analysis: Supernatants are collected for cytokine analysis by ELISA or Luminex assay.
Immunoblotting for mTOR Pathway Activation
-
Cell Treatment: Human B cells are isolated from PBMCs and treated with inhibitor/vehicle followed by TLR stimulation (e.g., CpG-B, 1 µM) for various time points (0-4 hours).
-
Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot: Lysates are resolved by SDS-PAGE, transferred to a PVDF membrane, and blotted with primary antibodies against phosphorylated and total proteins of the mTOR pathway (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1).
-
Detection: Blots are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.
Murine Model of Spontaneous Lupus (NZB/W F1)
-
Animals: NZB/W F1 slc15a4+/+ and slc15a4-/- female mice are generated and aged.
-
Monitoring: Starting at 13 weeks of age, mice are monitored bi-weekly for survival and proteinuria using urine dipsticks.
-
Serology: Blood is collected periodically via retro-orbital bleeding. Serum is isolated and analyzed by ELISA for autoantibodies (anti-dsDNA, anti-histone) and inflammatory cytokines (IL-12p40, CCL-2).
-
Histology: At study endpoint (e.g., 36 weeks), kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with H&E and PAS to score for glomerulonephritis and other renal pathologies.
Conclusion and Future Directions
SLC15A4 is a genetically and functionally validated therapeutic target for autoimmune diseases. Its restricted expression in immune cells and its non-redundant, dual role in controlling both Type I interferon (via mTOR/IRF7) and proinflammatory cytokine production (via TASL/IRF5) make it an ideal intervention point. The development of potent and selective small molecule inhibitors like this compound provides powerful tools to further investigate SLC15A4 biology and represents a significant step toward a new class of therapeutics for SLE and other related inflammatory conditions. Future work will focus on optimizing these compounds for clinical development and exploring their efficacy in a broader range of autoimmune and inflammatory disease models.
AJ2-30: A Novel Modulator of Innate Immunity Targeting SLC15A4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The innate immune system represents the body's first line of defense against invading pathogens. A critical component of this system is the proper functioning of endolysosomal Toll-like receptors (TLRs) and Nucleotide-binding oligomerization domain-containing protein (NOD) receptors, which recognize pathogen-associated molecular patterns and trigger inflammatory responses. Solute Carrier Family 15 Member 4 (SLC15A4) has emerged as a key regulator of these signaling pathways, making it a compelling therapeutic target for autoimmune and inflammatory diseases. This document provides a comprehensive technical overview of AJ2-30, a novel small molecule inhibitor of SLC15A4, detailing its mechanism of action, its impact on innate immune signaling, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of SLC15A4.[1] It was identified through a chemical proteomic strategy and has been shown to directly engage SLC15A4 in multiple immune cell types.[2] Functionally, this compound not only blocks the activity of SLC15A4 but also induces its lysosomal degradation, effectively dampening downstream inflammatory signaling.[1][3] This dual mechanism of action makes this compound a valuable tool for studying the role of SLC15A4 in innate immunity and a promising candidate for therapeutic development.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting SLC15A4, a transporter protein crucial for the function of endolysosomal TLRs (TLR7, TLR8, TLR9) and NOD1/2 receptors.[1][2] The inhibitory activity of this compound is highly dependent on the presence of SLC15A4, as cells lacking the gene for SLC15A4 are unresponsive to the compound.[3]
A key aspect of this compound's mechanism is its ability to induce the lysosomal degradation of SLC15A4.[1][2] This leads to a reduction in the overall levels of the SLC15A4 protein, thereby preventing the initiation of downstream signaling cascades.
Role in Innate Immunity Signaling Pathways
This compound has been demonstrated to suppress multiple innate signaling pathways in a variety of immune cell subsets.[2]
Inhibition of TLR7, TLR8, and TLR9 Signaling
This compound effectively inhibits the signaling pathways initiated by the activation of endolysosomal TLRs. Specifically, it has been shown to suppress the production of Type I interferons (IFN-α) and other pro-inflammatory cytokines in response to TLR7, TLR7/8, and TLR9 agonists in human plasmacytoid dendritic cells (pDCs) and B cells.[2][4]
Suppression of NOD1 and NOD2 Signaling
In addition to its effects on TLR signaling, this compound also inhibits the activation of NOD1 and NOD2, intracellular sensors of bacterial peptidoglycans.[1][2]
Impairment of mTOR Pathway Activation
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cellular metabolism and immune responses. This compound has been shown to impair mTOR pathway activation in human B cells and pDCs following stimulation with TLR7/8 or TLR9 agonists.[2] Notably, this inhibition is specific to endolysosomal TLR-mediated mTOR activation, as this compound does not block mTOR activation stimulated by the TLR2 agonist Pam3CSK4.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound.
Table 1: Inhibitory Concentration of this compound
| Assay | Cell Type | Stimulus | Measured Output | IC50 | Reference |
| IFN-α Production | Human pDCs | TLR7, TLR7/8, TLR9 agonists | IFN-α levels | ~1.8 µM | [5][6] |
| TLR7/9-induced Cytokine Production | Not Specified | TLR7/9 agonists | Inflammatory Cytokines | ~1.8 µM | [6] |
Table 2: Experimental Concentrations of this compound
| Cell Type | Concentration | Duration | Experiment | Reference |
| Human pDCs | 5 µM | 24 h | Inhibition of TLR7, TLR7/8, and TLR9-induced IFN-α production | [2] |
| Human Monocytes | 5 µM | 24 h | Inhibition of TLR7/8 mediated TNF-α production | [2] |
| Human B cells | 10 µM | 16 h | Induction of SLC15A4 lysosomal degradation | [2] |
| Mouse B cells | 5 µM | 24 h | Suppression of B cell activation | [2] |
| Mouse BMDMs | 5 µM | 24 h | Inhibition of NOD-mediated IL-6 production | [2] |
Experimental Protocols
Isolation and Culture of Primary Immune Cells
-
Human pDCs and Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. pDCs and monocytes are then purified from PBMCs using specific cell isolation kits.
-
Mouse Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from wild-type mice and differentiated into macrophages using GM-CSF for 10 days.[2]
In Vitro Stimulation and Cytokine Measurement
-
Cell Plating: Isolate and plate primary immune cells at the desired density.
-
Compound Treatment: Treat cells with this compound or a control compound (e.g., AJ2-18) at the specified concentration and for the indicated duration (typically 24 hours).[2]
-
Stimulation: Add specific TLR or NOD agonists to the cell culture. Examples of agonists include:
-
Cytokine Analysis: After the stimulation period, collect the cell culture supernatant and measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) or other quantitative immunoassays.
Western Blotting for mTOR Pathway Activation
-
Cell Lysis: After treatment and stimulation, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total proteins in the mTOR pathway (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1).
-
Detection: Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Flow Cytometry for B Cell Activation
-
Cell Treatment and Stimulation: Treat B cells with this compound and stimulate with a TLR agonist.
-
Staining: Stain the cells with fluorescently labeled antibodies against B cell activation markers, such as CD86.[2]
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the expression of the activation markers.
Visualizations
Signaling Pathways
Caption: this compound inhibits innate immune signaling by targeting SLC15A4.
Experimental Workflow
References
- 1. Chemical Proteomics - SLC15A4 [chomixbio.com]
- 2. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
A Technical Guide to the Effects of AJ2-30 on Toll-like Receptor (TLR) Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the small molecule AJ2-30 and its specific inhibitory effects on Toll-like receptor (TLR) signaling pathways. By selectively targeting the endolysosome-resident transporter SLC15A4, this compound has emerged as a critical tool for studying innate immunity and a potential therapeutic agent for autoimmune and autoinflammatory conditions. This guide synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms.
Introduction to this compound and TLR Signaling
Toll-like receptors are a class of pattern recognition receptors (PRRs) that form the first line of defense in the innate immune system.[1] They are broadly categorized based on their cellular location and the specific pathogen-associated molecular patterns (PAMPs) they recognize.[2] Cell surface TLRs (e.g., TLR2, TLR4, TLR5) primarily detect microbial lipids and proteins, while intracellular TLRs (TLR3, TLR7, TLR8, TLR9), located in endolysosomes, recognize microbial nucleic acids.[1][2]
Activation of these pathways leads to a signaling cascade culminating in the production of inflammatory cytokines and type I interferons (IFNs).[2] The solute carrier family 15 member 4 (SLC15A4) is an endolysosomal transporter that is critical for the proper functioning of TLR7, TLR8, and TLR9.[3][4] this compound is a first-in-class, potent, and selective small-molecule inhibitor of SLC15A4.[3][5] It acts by directly engaging SLC15A4, leading to its destabilization and subsequent degradation, thereby disrupting downstream inflammatory signaling.[3][4][5]
Core Mechanism of Action: Inhibition of the SLC15A4-mTOR Axis
This compound exerts its anti-inflammatory effects by specifically targeting SLC15A4, which is essential for signal transduction from endolysosomal TLRs and NOD-like receptors (NODs).[3][6] The compound does not affect signaling from cell-surface TLRs like TLR2 and TLR4, demonstrating its high specificity.[3][6]
The primary mechanism involves the disruption of the mTOR (mechanistic target of rapamycin) signaling pathway.[3][7] Following TLR7/8/9 activation, SLC15A4 is required for the subsequent activation of mTOR.[6][7] By inhibiting SLC15A4, this compound prevents the phosphorylation of mTOR and its downstream effector 4E-BP1.[7] This impairment of mTOR activation ultimately blunts the activation of key transcription factors, such as IRF5 and IRF7, which are necessary for the production of type I interferons and other inflammatory cytokines.[6]
References
- 1. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
Investigating the Anti-inflammatory Properties of AJ2-30: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of AJ2-30, a novel small-molecule inhibitor of the endolysosome-resident transporter SLC15A4. By targeting SLC15A4, this compound demonstrates significant potential in modulating innate immune responses, particularly those implicated in autoimmune and autoinflammatory conditions. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to characterize this promising compound.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by directly engaging and inhibiting SLC15A4. This protein is a critical component for the signaling of endolysosomal Toll-like receptors (TLRs) 7, 8, and 9, as well as nucleotide-binding oligomerization domain-containing protein (NOD) signaling pathways in various immune cells. The inhibition of SLC15A4 by this compound leads to the disruption of the mTOR signaling pathway, which is essential for the production of Type I interferons (IFN-I) and other pro-inflammatory cytokines. Furthermore, this compound has been shown to induce the degradation of SLC15A4, thereby providing a sustained inhibitory effect.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various in vitro and in vivo models.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type/System | Agonist | Parameter Measured | IC50 | This compound Concentration | % Inhibition / Effect |
| IFN-α Suppression | Human pDCs | CpG-A (TLR9) | IFN-α production | 1.8 µM | 5 µM | Significant suppression |
| MDP Transport Inhibition | HEK293T cells | MDP (NOD2) | NF-κB activation | 2.6 µM | - | Dose-dependent inhibition |
| Cytokine Production | Human pDCs | R848 (TLR7/8) | IFN-α production | - | 5 µM | Significant suppression |
| Cytokine Production | Human Monocytes | R848 (TLR7/8) | TNF-α production | - | 5 µM | Significant inhibition |
| Cytokine Production | Mouse B-cells | R837 (TLR7) | IL-6 production | - | 5 µM | Significant inhibition |
| B-cell Activation | Human B-cells | TLR7/8 or TLR9 agonists | CD80, CD86, MHC-II expression | - | 5 µM | Significant reduction |
| Cytokine Production | PBMCs from Lupus Patients | Unstimulated | IFN-γ, IL-6, IL-10 production | - | 5 µM | Significant suppression |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Inflammation
| Animal Model | Treatment | Agonist | Cytokine Measured | Result |
| C57BL/6J Mice | This compound | DOTAP-complexed CpG-A (TLR9 agonist) | Serum IFN-α | Significantly reduced |
| C57BL/6J Mice | This compound | DOTAP-complexed CpG-A (TLR9 agonist) | Serum IFN-γ | Significantly reduced |
| C57BL/6J Mice | This compound | DOTAP-complexed CpG-A (TLR9 agonist) | Serum IL-6 | Significantly reduced |
| C57BL/6J Mice | This compound | DOTAP-complexed CpG-A (TLR9 agonist) | Serum IL-10 | Significantly reduced |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy human donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient medium in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Harvesting: After centrifugation, carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.
-
Washing: Transfer the collected PBMCs to a new tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting: Resuspend the cell pellet in an appropriate buffer and count the cells using a hemocytometer or an automated cell counter.
Enrichment of Plasmacytoid Dendritic Cells (pDCs)
-
Starting Material: Begin with the isolated PBMC suspension.
-
Negative Selection: Use a commercial immunomagnetic pDC isolation kit following the manufacturer's instructions. This typically involves:
-
Incubating the PBMCs with a cocktail of biotin-conjugated antibodies against non-pDC lineage markers.
-
Adding anti-biotin magnetic microbeads.
-
Placing the tube in a magnetic separator to retain the magnetically labeled, unwanted cells.
-
-
Collection: Collect the unlabeled, enriched pDCs from the supernatant.
-
Purity Assessment: Verify the purity of the isolated pDCs using flow cytometry by staining for pDC-specific markers (e.g., CD123+, BDCA-2+).
THP-1 Cell Culture and Differentiation into Macrophages
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Differentiation: To differentiate THP-1 monocytes into macrophages, seed the cells in a culture plate and treat with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Confirmation of Differentiation: Differentiated macrophages will become adherent to the culture plate and exhibit a characteristic spread-out morphology.
In Vitro Stimulation and Treatment
-
Cell Seeding: Seed the isolated primary immune cells (PBMCs, pDCs) or differentiated THP-1 macrophages in appropriate culture plates at a predetermined density.
-
Pre-treatment with this compound: Add this compound (or a vehicle control, e.g., DMSO) to the cell cultures at the desired concentrations and incubate for a specified period (e.g., 1-2 hours).
-
TLR Agonist Stimulation: Following pre-treatment, stimulate the cells with a specific TLR agonist (e.g., 1 µM CpG-A for TLR9, 5 µg/mL R848 for TLR7/8) for a defined duration (e.g., 24 hours).
Cytokine Measurement by ELISA
-
Sample Collection: After the stimulation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Use commercial ELISA kits for the specific cytokines of interest (e.g., IFN-α, TNF-α, IL-6) and follow the manufacturer's protocol. A general procedure includes:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After treatment and stimulation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-mTOR, total mTOR, IRF5, IRF7) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Mouse Model of Inflammation
-
Animal Model: Use C57BL/6J mice.
-
Treatment: Administer this compound (or vehicle control) to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Induction of Inflammation: After a specified pre-treatment time, induce systemic inflammation by injecting a TLR agonist, such as DOTAP-complexed CpG-A.
-
Sample Collection: At a defined time point after the inflammatory challenge, collect blood samples for serum preparation.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., IFN-α, IFN-γ, IL-6, IL-10) in the serum using ELISA.
This guide provides a comprehensive overview of the anti-inflammatory properties of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this novel SLC15A4 inhibitor.
The Impact of AJ2-30 on Cytokine Production in Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor AJ2-30 and its effects on cytokine production in various immune cells. It is designed to be a valuable resource for researchers and professionals in immunology and drug development, offering detailed data, experimental protocols, and visualizations of the underlying signaling pathways.
Introduction
This compound is a novel small molecule inhibitor that has demonstrated significant anti-inflammatory properties by modulating cytokine production in immune cells. It has been identified as a potent inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4), a transporter protein crucial for the function of endolysosomal Toll-like receptors (TLRs) and NOD-like receptors (NLRs). By targeting SLC15A4, this compound effectively blunts the inflammatory cascade initiated by various pathogen-associated molecular patterns (PAMPs), highlighting its therapeutic potential for autoimmune and inflammatory diseases.[1][2][3][4][5] This guide delves into the quantitative effects of this compound on cytokine production, the intricate signaling pathways it modulates, and the detailed experimental methodologies used to elucidate its mechanism of action.
Mechanism of Action: Inhibition of SLC15A4 and Downstream Signaling
This compound exerts its anti-inflammatory effects by directly engaging and inhibiting SLC15A4.[1][3] This inhibition disrupts downstream signaling pathways activated by endolysosomal TLRs (TLR7, TLR8, and TLR9) and NOD1/2 receptors. The disruption of these pathways ultimately leads to a significant reduction in the production of pro-inflammatory cytokines and type I interferons (IFN-I).[1][2][3]
Signaling Pathways Modulated by this compound
The primary mechanism of this compound involves the disruption of an mTOR circuit that is essential for the production of IFN-I and other inflammatory cytokines.[1][3] By inhibiting SLC15A4, this compound interferes with the proper trafficking and signaling of TLRs within endolysosomes. This leads to impaired activation of downstream transcription factors such as IRF5 and IRF7, which are critical for the expression of type I interferons and other inflammatory cytokines.[3]
Figure 1: this compound signaling pathway in immune cells.
Quantitative Effects of this compound on Cytokine Production
This compound has been shown to significantly reduce the production of a wide range of cytokines in various human and mouse immune cell types. The following tables summarize the quantitative data from key studies.
Human Immune Cells
| Cell Type | Stimulus | This compound Conc. | Cytokine | Effect | Reference |
| Plasmacytoid Dendritic Cells (pDCs) | CpG-A (TLR9 agonist) | 5 µM | IFN-α | Significant inhibition | [1][3] |
| Plasmacytoid Dendritic Cells (pDCs) | R848 (TLR7/8 agonist) | 5 µM | IFN-α | Significant inhibition | [1][3] |
| Plasmacytoid Dendritic Cells (pDCs) | Influenza Virus | 5 µM | IFN-α | Significant inhibition | [1][3] |
| Plasmacytoid Dendritic Cells (pDCs) | CpG-A | 5 µM | IL-6, TNF-α, G-CSF, CCL3, CCL4 | Significant reduction | [1][3] |
| Monocytes | R848 (TLR7/8 agonist) | 5 µM | TNF-α | Inhibition | [1][3] |
| Macrophages | MDP (NOD2 agonist) | 5 µM | TNF-α | Suppression | [1] |
| Macrophages | TriDAP (NOD1 agonist) | 5 µM | TNF-α | Suppression | [1] |
| B Cells | CpG-B (TLR9 agonist) | 5 µM | IgG, IL-6, TNF-α, IL-10 | Reduction | [1][3] |
| B Cells | R837 (TLR7 agonist) | 5 µM | IgG, IL-6, TNF-α, IL-10 | Reduction | [3] |
| PBMCs (from Lupus Patients) | TLR7/8 or TLR9 agonists | 5 µM | IFN-α and other inflammatory cytokines | Substantially blunted | [1] |
Mouse Immune Cells
| Cell Type | Stimulus | This compound Conc. | Cytokine | Effect | Reference |
| B Cells (Wild-Type) | R837 (TLR7 agonist) | 5 µM | IL-6 | Inhibition | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) (Wild-Type) | MDP (NOD2 agonist) | 5 µM | IL-6 | Inhibition | [1] |
| In Vivo (Mouse Model) | CpG-A | 50 mpk | IFN-α, IFN-γ, IL-6, IL-10 | Significant reduction | [1][3] |
Experimental Methodologies
This section provides detailed protocols for key experiments used to characterize the impact of this compound on cytokine production.
In Vitro Stimulation of Immune Cells and Cytokine Measurement
This protocol describes the general workflow for stimulating immune cells and measuring cytokine production.
Figure 2: Experimental workflow for cytokine production assay.
4.1.1 Materials
-
Primary human or mouse immune cells (e.g., PBMCs, pDCs, monocytes, B cells)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics
-
This compound (and a negative control analog, e.g., AJ2-18)
-
Stimulants (e.g., CpG-A, R848, MDP, TriDAP, LPS)
-
96-well cell culture plates
-
Cytokine ELISA kits (e.g., for IFN-α, TNF-α, IL-6) or multiplex bead-based immunoassay kits
-
Plate reader
4.1.2 Protocol
-
Cell Seeding: Isolate primary immune cells using standard methods (e.g., density gradient centrifugation, magnetic-activated cell sorting). Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete culture medium.[6] Allow cells to adhere and recover overnight if necessary.
-
Compound Treatment: Prepare serial dilutions of this compound and the negative control compound. Pre-treat the cells by adding the compounds to the desired final concentrations (e.g., 5 µM). Include a vehicle control (e.g., DMSO).
-
Cell Stimulation: Shortly after compound addition, stimulate the cells by adding the appropriate TLR or NOD agonist at a predetermined optimal concentration (e.g., 1 µM CpG-A, 5 µg/mL R848).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using a sandwich ELISA or a multiplex bead-based immunoassay, following the manufacturer's instructions.[7][8][9][10][11]
-
Data Analysis: Generate a standard curve using recombinant cytokine standards. Determine the concentration of cytokines in the experimental samples by interpolating from the standard curve. Calculate the percentage of inhibition by this compound relative to the vehicle-treated, stimulated control.
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key signaling proteins downstream of TLR activation.
4.2.1 Materials
-
Immune cells cultured and treated as described in section 4.1
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRF7, anti-total-IRF7, anti-phospho-p65, anti-total-p65)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
4.2.2 Protocol
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for a variety of inflammatory and autoimmune diseases due to its potent and specific inhibition of SLC15A4. Its ability to suppress the production of a broad range of pro-inflammatory cytokines and type I interferons in multiple immune cell types underscores its potential as a novel immunomodulatory agent.[1][3] Further research is warranted to optimize the pharmacokinetic properties of this compound and to evaluate its efficacy and safety in preclinical models of autoimmune diseases such as lupus.[4] The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of SLC15A4 inhibition.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bowdish.ca [bowdish.ca]
- 11. h-h-c.com [h-h-c.com]
- 12. protocols.io [protocols.io]
The Integral Role of SLC15A4 in the Orchestration of Antigen Presentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solute Carrier Family 15 Member 4 (SLC15A4) is an endolysosome-resident transporter with a multifaceted role in the immune system. While traditionally recognized for its critical function in innate immune signaling, emerging evidence increasingly points to its significant, albeit often indirect, influence on the process of antigen presentation. This technical guide provides an in-depth exploration of the core functions of SLC15A4, detailing its impact on the activation of antigen-presenting cells (APCs), its involvement in endolysosomal trafficking and signaling, and the downstream consequences for T-cell activation. This document synthesizes current research to offer a comprehensive resource for professionals engaged in immunology and therapeutic development.
Introduction: SLC15A4 at the Crossroads of Innate and Adaptive Immunity
SLC15A4 is a proton-coupled transporter for histidine and di/tri-peptides, predominantly expressed in the endolysosomal compartments of hematopoietic cells, particularly APCs such as plasmacytoid dendritic cells (pDCs), conventional dendritic cells (cDCs), B cells, and macrophages.[1] Its localization within these key organelles places it at the nexus of pathogen sensing, inflammatory cytokine production, and the processing of antigens for presentation to T cells. While its role in mediating Toll-like receptor (TLR) 7, 8, and 9 signaling is well-established, this guide will focus on the cascading effects of these functions on the adaptive immune response, specifically antigen presentation.
The Dual Functions of SLC15A4: Transporter and Scaffolding Protein
SLC15A4 exhibits a dual functionality that is central to its role in APCs. It operates not only as a transporter but also as a critical scaffolding protein, orchestrating the assembly of signaling complexes within the endolysosome.
Transporter Activity and its Impact on the Endolysosomal Milieu
As a transporter, SLC15A4 is responsible for the efflux of histidine and small peptides from the lysosome to the cytosol. This process is thought to influence the luminal pH of the endolysosome, a critical factor for the activity of proteases involved in antigen processing and for the optimal functioning of TLRs.[2]
Scaffolding Function in TLR7/9 Signaling
Perhaps its most well-characterized function is its role as a scaffold for the TLR signaling pathway. Upon TLR7 or TLR9 activation by nucleic acids, SLC15A4 recruits the adaptor protein TASL (TLR Adaptor interacting with SLC15A4 on the Lysosome) to the endolysosomal membrane. This SLC15A4-TASL complex is indispensable for the subsequent activation of Interferon Regulatory Factor 5 (IRF5), a key transcription factor for the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4] The production of IFN-I by pDCs is a potent activator of other APCs, enhancing their antigen presentation capacity.
SLC15A4's Influence on Antigen-Presenting Cell Activation and Function
The activation of APCs is a prerequisite for effective antigen presentation. SLC15A4 is instrumental in this process, particularly in response to viral and bacterial nucleic acids.
Role in Dendritic Cells
In dendritic cells, SLC15A4 is recruited to phagosomes and is essential for optimal inflammasome activity in response to both infectious and sterile stimuli.[5][6][7] SLC15A4-deficient DCs exhibit reduced production of IL-1β, a key inflammatory cytokine.[5][6][7] Furthermore, the IFN-I produced via the SLC15A4-dependent pathway is crucial for the full activation and maturation of cDCs, leading to the upregulation of costimulatory molecules (e.g., CD80, CD86) and MHC molecules, which are all essential for the priming of naive T cells. Studies in mouse models have shown that events downstream of SLC15A4 are instrumental for efficient antigen presentation by DCs.[8]
Role in B Cells
In B cells, SLC15A4 is also critical for TLR7/9-mediated activation, leading to the production of pro-inflammatory cytokines like IL-6 and IFN-β.[9] This activation is linked to the differentiation of B cells into antibody-secreting plasma cells and their function as effective APCs for T helper cells.[2][9]
Quantitative Data on SLC15A4 Function
The following tables summarize key quantitative findings from studies on SLC15A4, primarily focusing on cytokine production in wild-type versus SLC15A4-deficient or inhibited cells.
Table 1: Effect of SLC15A4 Inhibition on TLR-Induced Cytokine Production in Human pDCs
| Cytokine | Stimulus | Treatment | % Inhibition (Approx.) | Reference |
| IFN-α | CpG-A (TLR9) | AJ2-30 (5 µM) | >90% | [1] |
| IFN-α | R848 (TLR7/8) | This compound (5 µM) | >90% | [1] |
Table 2: Cytokine Production in SLC15A4-Deficient Murine Immune Cells
| Cell Type | Stimulus | Cytokine | Fold Reduction in SLC15A4-/- vs. WT (Approx.) | Reference |
| pDCs | R848 (TLR7) | IFN-α | >10-fold | [2] |
| B Cells | R848 (TLR7) | IL-6 | ~4-fold | [2] |
| B Cells | R848 (TLR7) | IFN-β | ~3-fold | [9] |
Table 3: Impact of SLC15A4 Deficiency on Antigen-Specific T-Cell Responses in vivo
| T-Cell Response | Metric | Observation in Slc15a4 feeble mice vs. WT | Reference |
| LCMV-specific CD8+ T cells | IFN-γ production | Significantly reduced | [10] |
| LCMV-specific CD8+ T cells | TNF-α production | Significantly reduced | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to SLC15A4 function.
SLC15A4-Mediated TLR7/9 Signaling Pathway
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptide symporter SLC15a4 is essential for the development of systemic lupus erythematosus in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. TASL is the SLC15A4-associated adaptor for IRF5 activation by TLR7-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The phagosomal solute transporter SLC15A4 promotes inflammasome activity via mTORC1 signaling and autophagy restraint in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The phagosomal solute transporter SLC15A4 promotes inflammasome activity via mTORC1 signaling and autophagy restraint in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Essential requirement for IRF8 and SLC15A4 implicates plasmacytoid dendritic cells in the pathogenesis of lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
AJ2-30: A Chemical Probe for the Elucidation of SLC15A4 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Solute Carrier Family 15 Member 4 (SLC15A4) has emerged as a critical regulator of innate immunity, particularly in the signaling pathways of endosomal Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain-containing proteins (NODs). Its role in the pathogenesis of autoimmune diseases such as lupus has made it a compelling therapeutic target. The development of specific and potent chemical probes is paramount to dissecting its complex biology and validating its therapeutic potential. This technical guide provides a comprehensive overview of AJ2-30, a first-in-class chemical probe that directly engages SLC15A4 and modulates its function, thereby offering a powerful tool for studying its role in health and disease.
Core Properties of this compound
This compound is a small molecule inhibitor designed to specifically target SLC15A4. Through a chemoproteomic strategy, this compound was identified and optimized for its ability to engage SLC15A4 in relevant human immune cells and suppress downstream inflammatory cytokine production.[1] The compound has been shown to be a valuable tool for investigating the cellular functions of SLC15A4.
Quantitative Data Summary
The following tables summarize the key quantitative metrics that define the activity and specificity of this compound as a chemical probe for SLC15A4.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Description | IC50 (μM) | Cell Type/System |
| IFN-α Suppression | Inhibition of IFN-α production following TLR9 stimulation. | 1.8 | Human pDCs |
| MDP Transport Inhibition | Inhibition of muramyl dipeptide (MDP) transport, a surrogate for NOD1/2 ligand transport. | 2.6 | Reporter cell line |
Table 2: Cellular Target Engagement of this compound
| Assay | Description | Observation | Cell Type |
| Cellular Thermal Shift Assay (CETSA) | Measurement of changes in the thermal stability of SLC15A4 upon this compound binding. | Destabilization of SLC15A4 | CAL-1 cells expressing HA-SLC15A4 |
| Quantitative Proteomics (TMT-MS) | Identification of direct protein targets of an this compound analog (AJ2-32). | SLC15A4 identified as the top target. | CAL-1 cells and human PBMCs |
Mechanism of Action
This compound exerts its effects by directly binding to SLC15A4, leading to the protein's destabilization and subsequent lysosomal degradation.[2] This action effectively phenocopies the genetic loss of SLC15A4, resulting in the inhibition of multiple innate signaling pathways.[1]
Signaling Pathways Modulated by this compound
This compound has been demonstrated to specifically inhibit signaling pathways downstream of endolysosomal TLRs (TLR7, TLR8, and TLR9) and NOD1/2.[1][3] This inhibition is dependent on the presence of SLC15A4, as the effects of this compound are not observed in SLC15A4-deficient cells.[1][4]
Figure 1: this compound inhibits SLC15A4-dependent signaling pathways.
Notably, this compound does not disrupt proximal TLR7/8 signaling events such as the activation of IRAK1, IKKα/β, and IκBα.[1] However, it does disrupt proximal TLR9 signaling.[1] Furthermore, this compound has been shown to impair the mTOR signaling pathway, which is essential for the production of Type I interferons and other inflammatory cytokines.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following sections provide protocols for key experiments used to characterize this compound as a chemical probe for SLC15A4.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization or destabilization of the target protein.
Protocol:
-
Cell Treatment: Culture CAL-1 cells stably expressing HA-tagged SLC15A4. Treat the cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 1 hour).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 37°C to 60°C) for 3 minutes using a thermal cycler. Include an unheated control (37°C).
-
Cell Lysis: Subject the heated cell suspensions to three freeze-thaw cycles using liquid nitrogen to ensure complete cell lysis.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and analyze the protein concentration. Load equal amounts of total protein from the soluble fractions onto an SDS-PAGE gel. Perform Western blotting using an anti-HA antibody to detect soluble HA-SLC15A4.
-
Data Analysis: Quantify the band intensities and normalize them to the unheated control. Plot the percentage of soluble SLC15A4 against the temperature to generate thermal shift curves. A shift in the curve for this compound-treated cells compared to the vehicle control indicates direct target engagement. In the case of this compound, a destabilization of SLC15A4 is observed.[1]
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Cytokine Production Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the concentration of cytokines, such as IFN-α and TNF-α, in cell culture supernatants.
Protocol:
-
Cell Seeding and Treatment: Seed primary immune cells (e.g., human pDCs or monocytes) in a 96-well plate. Pre-treat the cells with this compound (e.g., 5 µM) or an inactive control (e.g., AJ2-18) for a specified time (e.g., 24 hours).
-
Stimulation: Stimulate the cells with a TLR agonist, such as R848 (TLR7/8 agonist) or CpG-A (TLR9 agonist), at a predetermined concentration.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), centrifuge the plate and carefully collect the culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatants and a serial dilution of the recombinant cytokine standard to the plate. Incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine. Calculate the concentration of the cytokine in the cell supernatants by interpolating their absorbance values from the standard curve.
In Vivo Studies
This compound has also been evaluated in in vivo models of inflammation, demonstrating its potential to mimic the effects of SLC15A4 loss.[3]
Exemplary In Vivo Experiment:
-
Model: A mouse model of inflammation induced by a TLR9 agonist (CpG).
-
Treatment: Mice are co-injected with this compound (or a vehicle control) and CpG.
-
Readout: Serum is collected after a defined period (e.g., 6 hours), and the levels of inflammatory cytokines (e.g., IFN-α, IFN-γ, IL-6, IL-10) are measured by ELISA or multiplex assay.
-
Expected Outcome: Treatment with this compound is expected to significantly reduce the levels of CpG-induced inflammatory cytokines.[3]
Applications and Future Directions
This compound serves as an indispensable tool for:
-
Target Validation: Confirming the role of SLC15A4 in various inflammatory and autoimmune disease models.
-
Pathway Elucidation: Dissecting the molecular mechanisms by which SLC15A4 regulates innate immune signaling.
-
Drug Discovery: Providing a proof-of-concept for the therapeutic potential of SLC15A4 inhibition and serving as a lead compound for the development of more potent and drug-like inhibitors.[2]
Future research will likely focus on optimizing the pharmacokinetic properties of this compound for more extensive in vivo studies and exploring its efficacy in a broader range of autoimmune and inflammatory disease models. The structural elucidation of the this compound binding site on SLC15A4 will further facilitate the rational design of next-generation SLC15A4 inhibitors.
Conclusion
This compound is a well-characterized and potent chemical probe that has been instrumental in advancing our understanding of SLC15A4 biology. Its ability to directly engage and induce the degradation of SLC15A4, leading to the specific inhibition of TLR7/9 and NOD-dependent signaling, makes it an invaluable asset for the scientific community. This guide provides the essential technical information and protocols to enable researchers to effectively utilize this compound in their studies of this important immunoregulatory protein.
References
- 1. biomatik.com [biomatik.com]
- 2. The solute carrier family 15A4 regulates TLR9 and NOD1 functions in the innate immune system and promotes colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Methodological & Application
Application Notes and Protocols for AJ2-30 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJ2-30 is a novel small molecule inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4), a transporter protein residing in the endolysosome of immune cells.[1][2] SLC15A4 is crucial for the signaling of endosomal Toll-like receptors (TLR7, TLR8, and TLR9) and NOD-like receptors (NOD1 and NOD2).[1][3] By directly binding to and destabilizing SLC15A4, this compound leads to its lysosomal degradation, thereby disrupting downstream inflammatory signaling pathways.[4] This inhibitory action blocks the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, making this compound a promising tool for studying autoimmune and inflammatory diseases and a potential therapeutic candidate.[1][3][5]
Mechanism of Action
This compound selectively targets SLC15A4, a transporter implicated in various inflammatory signaling pathways.[4] Its mechanism involves direct engagement with SLC15A4, which leads to the protein's destabilization and subsequent degradation.[4] This action effectively phenocopies a loss-of-function of SLC15A4.[1] Consequently, this compound inhibits SLC15A4-dependent pathways, including TLR7-9 and NOD1/2 signaling.[1][3] This results in the suppression of mTOR pathway activation and a significant reduction in the production of inflammatory cytokines such as IFN-α, TNF-α, and IL-6 in various immune cells.[1]
Caption: this compound inhibits SLC15A4, blocking TLR7-9 and NOD signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity in various in vitro assays.
Table 1: Inhibitory Potency of this compound
| Assay | Metric | Value | Cell Type/System | Reference |
| IFN-α Suppression | IC₅₀ | 1.8 µM | TLR7/9-stimulated pDCs | [1][6] |
| MDP Transport Inhibition | IC₅₀ | 2.6 µM | NOD2 reporter cells | [1] |
Table 2: Effective Concentrations in Cellular Assays
| Cell Type | Treatment Concentration | Duration | Effect | Reference |
| Human pDCs | 5 µM | 24 h | Inhibition of TLR7, TLR7/8, and TLR9-induced IFN-α production | [1][3] |
| Human Monocytes | 5 µM | 24 h | Inhibition of TLR7/8-mediated TNF-α production | [1] |
| Human B Cells | 5 µM | 24 h | Inhibition of CpG-B-induced IL-6 and TNF-α secretion | [1] |
| Human B Cells | 10 µM | 16 h | Induction of SLC15A4 lysosomal degradation | [1] |
| Human Macrophages | 5 µM | 24 h | Suppression of MDP and TriDAP-mediated TNF-α production | [1] |
| Mouse B Cells | 5 µM | 24 h | Inhibition of IL-6 production induced by R837 | [1] |
| CAL-1 Cells | 10 µM | N/A | Destabilization of SLC15A4 in CETSA | [1] |
Experimental Protocols
Here are detailed protocols for key in vitro experiments involving this compound.
General Experimental Workflow
Caption: General workflow for in vitro testing of this compound's effects on immune cells.
Cell Viability/Cytotoxicity Assay
This protocol is to assess whether this compound exhibits cytotoxic effects on primary immune cells.
-
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with supplements
-
This compound, inactive control (AJ2-18), and DMSO
-
96-well plates
-
MTT or similar cell viability reagent (e.g., MTS, XTT)[7]
-
Solubilization solution (for MTT)
-
Plate reader
-
-
Procedure:
-
Plate PBMCs at a density of 1 x 10⁶ cells/mL in a 96-well plate.[3]
-
Add serial dilutions of this compound, AJ2-18, or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 24-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10-20 µL of MTT solution).[7]
-
Incubate for 1-4 hours to allow for formazan crystal formation.[7]
-
If using MTT, add solubilization solution and incubate until crystals are dissolved.[7]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.[7]
-
Compare the absorbance of compound-treated wells to DMSO-treated wells to determine cytotoxicity.[1]
-
Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of specific cytokines following immune stimulation.
-
Materials:
-
Procedure:
-
Plate the desired immune cells in a 96-well plate.
-
Pre-treat the cells with this compound, AJ2-18, or DMSO for a specified time (e.g., 1 hour).
-
Add the appropriate immune agonist to stimulate cytokine production.
-
Incubate for 24 hours at 37°C.[1]
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Western Blotting for mTOR Pathway Activation
This protocol assesses the impact of this compound on the phosphorylation of mTOR substrates.
-
Materials:
-
Isolated human B cells
-
This compound, AJ2-18, DMSO
-
TLR agonists (e.g., CpG-B, R848) and a non-endosomal TLR agonist control (e.g., Pam3CSK4)[1]
-
RIPA lysis buffer with protease and phosphatase inhibitors[1]
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-phospho-4E-BP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat human B cells with this compound or controls and the respective TLR agonists for 4 hours.[1]
-
Wash cells with ice-cold PBS and lyse in RIPA buffer on ice for 20 minutes.[1]
-
Centrifuge at 14,000 x g for 10 minutes to pellet cell debris and collect the supernatant.[1]
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates with SDS sample buffer and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression
This protocol is for measuring changes in the mRNA expression of target genes, such as IFNB.
-
Materials:
-
CAL-1 cells or other relevant cell lines[6]
-
This compound (5 µM), DMSO
-
RNA extraction kit (e.g., RNeasy Plus Mini)[1]
-
DNase treatment kit
-
cDNA synthesis kit (e.g., M-MLV Reverse Transcriptase)[1]
-
SYBR Green Master Mix[1]
-
qPCR primers for the gene of interest (e.g., IFNB) and a housekeeping gene (e.g., beta-actin)[6]
-
Real-Time PCR System[1]
-
-
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Extract total RNA using an RNA extraction kit following the manufacturer's protocol.[1]
-
Remove any contaminating genomic DNA with DNase treatment.[1]
-
Synthesize cDNA from the RNA template.[1]
-
Set up qPCR reactions with SYBR Green Master Mix, primers, and cDNA.
-
Run the qPCR on a Real-Time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[6]
-
Flow Cytometry for B Cell Activation Markers
This protocol is used to evaluate the effect of this compound on the surface expression of B cell activation markers.
-
Materials:
-
Procedure:
-
Treat B cells with this compound or controls in the presence of a TLR agonist for 24 hours.[1]
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with the antibody cocktail for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the expression of activation markers on live cells using appropriate software.[1]
-
Cellular Thermal Shift Assay (CETSA)
This assay validates the direct engagement of this compound with its target protein, SLC15A4, in a cellular context.
-
Materials:
-
CAL-1 cells expressing HA-tagged SLC15A4[1]
-
This compound (10 µM), DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
Western blot reagents
-
-
Procedure:
-
Treat CAL-1 cells expressing HA-SLC15A4 with this compound or DMSO.[1]
-
Heat the cell suspensions at a range of temperatures (e.g., 37°C to 60°C) for a few minutes, then cool to room temperature.[1]
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge at high speed to separate the soluble fraction (containing stable protein) from the precipitated fraction.[1]
-
Collect the soluble fraction and analyze the amount of remaining SLC15A4 by Western blotting using an anti-HA antibody.[1]
-
A decrease in the thermal stability of SLC15A4 in the presence of this compound indicates direct binding.[1]
-
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Chemical Proteomics - SLC15A4 [chomixbio.com]
- 5. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
Application Note: Using AJ2-30 for Selective Inhibition of Endolysosomal Signaling in Primary Human Immune Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction AJ2-30 is a first-in-class, selective small-molecule inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4).[1][2][3] SLC15A4 is an endolysosome-resident transporter crucial for the activation of Toll-like receptors (TLRs) 7, 8, and 9, as well as NOD1/2 signaling pathways in various immune cells.[1][4] By directly engaging and destabilizing SLC15A4, this compound effectively suppresses the production of Type I interferons (IFN-I) and other inflammatory cytokines, offering a valuable tool for studying autoimmune and autoinflammatory conditions.[1][2][5] This document provides detailed protocols and application data for using this compound in primary human immune cell cultures. This compound has been shown to be non-toxic to multiple primary immune cells, including pDCs, B cells, and PBMCs.[1]
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly binding to SLC15A4, which leads to the protein's destabilization and subsequent lysosomal degradation.[3] This inhibition of SLC15A4 function disrupts downstream signaling cascades initiated by endolysosomal TLRs (TLR7, TLR8, TLR9) and cytosolic NOD-like receptors (NOD1, NOD2). A key consequence of this disruption is the impairment of the mTOR signaling pathway, which is essential for the activation of interferon regulatory factors (IRFs) like IRF5 and IRF7, and subsequent production of IFN-I and other inflammatory cytokines.[1][4] The inhibitory action is specific to these pathways, as this compound does not affect signaling from non-endolysosomal TLRs, such as TLR2 and TLR4, or the STING pathway.[1][4]
Data on Primary Human Immune Cells
This compound has demonstrated potent inhibitory effects across several primary human immune cell subsets. The compound effectively suppresses cytokine production and cell activation upon stimulation of endolysosomal TLRs and NOD receptors.
Table 1: Effects of this compound on Human Plasmacytoid Dendritic Cells (pDCs)
| Stimulus (Agonist) | Pathway | Measured Output | Concentration of this compound | Result | Citation |
|---|---|---|---|---|---|
| CpG-A (TLR9) | TLR9 | IFN-α Production | 5 µM | Inhibition | [1][4] |
| R848 (TLR7/8) | TLR7/8 | IFN-α Production | 5 µM | Inhibition | [1][4] |
| Influenza Virus | TLR7 | IFN-α Production | 5 µM | Inhibition | [4] |
| LL37:DNA Complex | TLR9 | IFN-α Production | 5 µM | Inhibition |[4] |
Table 2: Effects of this compound on Human B Cells
| Stimulus (Agonist) | Pathway | Measured Output | Concentration of this compound | Result | Citation |
|---|---|---|---|---|---|
| CpG-B (TLR9) | TLR9 | IgG, IL-6, TNFα, IL-10 Production | 5 µM | Reduction | [1] |
| CpG-B (TLR9) | TLR9 | Surface Activation Markers (CD69, CD86) | 5 µM | Suppression | [1] |
| R848 (TLR7/8) | TLR7/8 | mTOR Pathway Activation | Dose-dependent | Impairment |[1] |
Table 3: Effects of this compound on Human Monocytes and Macrophages
| Cell Type | Stimulus (Agonist) | Pathway | Measured Output | Concentration of this compound | Result | Citation |
|---|---|---|---|---|---|---|
| Monocytes | R848 (TLR7/8) | TLR7/8 | TNF-α Production | 5 µM | Inhibition | [1] |
| Macrophages | MDP (NOD2) | NOD2 | TNF-α Production | 5 µM | Suppression | [1] |
| Macrophages | TriDAP (NOD1) | NOD1 | TNF-α Production | 5 µM | Suppression | [1] |
| Monocytes | Pam3CSK4 (TLR2) | TLR2 | TNF-α Production | 5 µM | No Inhibition | [1] |
| Monocytes | LPS (TLR4) | TLR4 | TNF-α Production | 5 µM | No Inhibition |[1] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in primary human immune cell cultures. Specific details such as cell seeding density and incubation times may require optimization.
Protocol 1: Inhibition of Cytokine Production in Human pDCs
-
Cell Isolation: Isolate human pDCs from peripheral blood mononuclear cells (PBMCs) using a pDC isolation kit (negative or positive selection).
-
Cell Culture: Culture the isolated pDCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% Penicillin-Streptomycin, and IL-3.
-
Treatment: Add this compound (final concentration of 1-5 µM) or a vehicle control (DMSO) to the cell cultures. An inactive analog, AJ2-18, can be used as a negative control if available.[1]
-
Stimulation: Immediately after adding this compound, stimulate the cells with a TLR7 or TLR9 agonist (e.g., 5 µg/mL R848 or 1 µM CpG-A).[1]
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Centrifuge the plates to pellet the cells. Collect the supernatant and measure the concentration of IFN-α using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Assessment of B Cell Activation
-
Cell Isolation: Isolate human B cells from PBMCs using a B cell isolation kit.
-
Cell Culture: Culture the isolated B cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Treatment: Treat the cells with this compound (final concentration of 5 µM) or a vehicle control (DMSO).[1]
-
Stimulation: Concurrently, stimulate the B cells with 1 µM CpG-B.[1]
-
Incubation: Incubate for 24 hours for surface marker analysis or up to 6 days for IgG secretion analysis.[1]
-
Analysis (Flow Cytometry):
-
After 24 hours, harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently conjugated antibodies against surface activation markers (e.g., CD69, CD86, CD80, MHC-II).
-
Analyze the cells using a flow cytometer to quantify the expression of activation markers on live cells.[1]
-
-
Analysis (ELISA):
-
After 6 days, collect the supernatant and measure total IgG levels using an ELISA kit.[1]
-
Selectivity of this compound
A key advantage of this compound is its selectivity for SLC15A4-dependent pathways. It specifically inhibits signaling downstream of endolysosomal TLRs (7, 8, 9) and NOD receptors while having no effect on other pattern recognition receptor pathways. This makes it a precise tool for dissecting the role of SLC15A4 in immune responses.
Summary
This compound is a potent and selective inhibitor of SLC15A4, making it an invaluable research tool for investigating inflammatory signaling in primary human immune cells. It effectively suppresses cytokine production and cellular activation driven by TLR7/8/9 and NOD1/2 pathways. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies of autoimmune and inflammatory diseases.[6]
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Chemical Proteomics - SLC15A4 [chomixbio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 6. lupusnewstoday.com [lupusnewstoday.com]
Application Notes and Protocols: Administration of AJ2-30 in Mouse Models of Lupus
Audience: Researchers, scientists, and drug development professionals.
Introduction: Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and the overproduction of pro-inflammatory cytokines, such as type I interferons (IFN-I).[1] A key mediator in the signaling pathways that lead to this inflammatory state is the Solute Carrier Family 15 Member 4 (SLC15A4), an endolysosome-resident transporter.[2][3] Genetic studies have identified SLC15A4 as a susceptibility gene for SLE, and its absence in murine lupus models has been shown to ameliorate disease.[4][5]
AJ2-30 is a first-in-class, small-molecule inhibitor of SLC15A4.[1][6] It has been developed as a chemical probe to investigate the therapeutic potential of targeting SLC15A4.[1] this compound functions by directly engaging SLC15A4, leading to its degradation and the subsequent suppression of inflammatory signaling pathways.[3][4] These notes provide an overview of this compound's mechanism, key quantitative data from preclinical studies, and a detailed protocol for its administration in an in vivo mouse model of inflammation, which serves as a foundational method for studies in specific lupus models.
Mechanism of Action: Inhibition of SLC15A4-Mediated Signaling
This compound exerts its anti-inflammatory effects by disrupting the function of SLC15A4, which is critical for the activation of Toll-like receptors (TLRs) 7 and 9, key sensors of nucleic acids that drive autoimmune responses in lupus.[1] Pharmacological inhibition of SLC15A4 with this compound disrupts an mTOR signaling circuit that is essential for the production of IFN-I and other inflammatory cytokines.[1][5] The compound has been shown to phenocopy the effects of SLC15A4 genetic deficiency, blocking the downstream inflammatory cascade.[1]
Caption: this compound inhibits SLC15A4, disrupting TLR7/9-mediated mTOR signaling and cytokine production.
Data Presentation: Efficacy of this compound
This compound has demonstrated significant efficacy in reducing inflammatory markers in both in vitro and in vivo models. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Stimulus | Effect of this compound | Reference |
|---|---|---|---|---|
| Cytokine Production | Human pDCs | TLR7/8/9 Agonists | Suppressed IFN-α production | [1] |
| IC50 | Not Specified | TLR7/9 Agonists | ~1.8 µM for IFN-I & inflammatory cytokines | [2] |
| B Cell Activation | Human & Mouse B Cells | TLR7/8/9 Agonists | Reduced CD80, CD86, MHC-II expression | [1] |
| Antibody Production | Human & Mouse B Cells | TLR7/8/9 Agonists | Reduced total IgG production | [1] |
| Cytokine Production | Lupus Patient PBMCs | Unstimulated | Suppressed IFN-γ, IL-6, IL-10 |[1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Inflammation
| Parameter Measured | Mouse Strain | Treatment | Result | Reference |
|---|---|---|---|---|
| Plasma Cytokines | C57BL/6 | 50 mg/kg this compound (i.p.) + CpG-A challenge | Significantly reduced IFN-α, IFN-β, IFN-γ | [1] |
| mTOR Signaling | C57BL/6 | 50 mg/kg this compound (i.p.) | Suppressed p-mTOR and p-4E-BP1 |[1] |
Experimental Protocols
This section provides a detailed protocol for an acute in vivo inflammation study to assess the efficacy of this compound. This protocol can be adapted for chronic lupus models such as MRL/lpr or NZB/W F1 mice, which would typically involve longer treatment durations and monitoring of disease-specific endpoints like proteinuria and autoantibody titers.[7][8][9]
Caption: Workflow for evaluating this compound's in vivo efficacy in a mouse inflammation model.
Protocol 1: In Vivo Administration of this compound in a TLR9-Induced Inflammation Mouse Model
1. Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines in vivo following a challenge with a TLR9 agonist.
2. Materials and Reagents:
-
This compound compound
-
Vehicle solution (e.g., DMSO/Cremophor/Saline)
-
C57BL/6 mice (or other appropriate strain)
-
TLR9 agonist: CpG-A (e.g., ODN 1585)
-
Complexing agent: DOTAP
-
Sterile 1x PBS
-
Syringes and needles (for i.p. and i.v. injections)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
ELISA or Luminex kits for cytokine measurement (IFN-α, IFN-β, IFN-γ)
3. Methodology:
-
Animal Handling and Acclimatization:
-
House mice in accordance with institutional guidelines (IACUC).
-
Allow mice to acclimatize for at least one week before the experiment.
-
-
Preparation of Reagents:
-
This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be approximately 100-200 µL. A dose of 50 mg/kg (mpk) has been shown to be effective.[1]
-
CpG-A/DOTAP Complex: Prepare the CpG-A/DOTAP complex according to the manufacturer's instructions. A typical dose is 2 µg of CpG-A per mouse.[1] This complexing step is crucial for efficient delivery and stimulation in vivo.
-
-
Experimental Procedure:
-
Randomly assign mice to two groups: Vehicle control and this compound treatment.
-
Administer this compound (50 mg/kg) or an equivalent volume of vehicle via intraperitoneal (i.p.) injection.[1]
-
After a predetermined pre-treatment period (e.g., 1-2 hours), challenge the mice with the CpG-A/DOTAP complex via tail vein (i.v.) injection.[1]
-
At 6 hours post-challenge, euthanize the mice.[1] This time point is critical for capturing the peak of the acute cytokine response.
-
Immediately collect blood via cardiac puncture into EDTA-coated tubes.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Measure the concentrations of IFN-α, IFN-β, and IFN-γ in the plasma samples using validated ELISA or multiplex immunoassay (Luminex) kits, following the manufacturer's protocols.[1]
-
-
Data Analysis:
-
Calculate the mean cytokine concentrations for each treatment group.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine if the reduction in cytokine levels in the this compound-treated group is statistically significant compared to the vehicle control group.
-
4. Expected Outcomes: Consistent with published findings, mice treated with this compound are expected to show a significant reduction in plasma levels of IFN-α, IFN-β, and IFN-γ compared to the vehicle-treated group.[1] This result would confirm the in vivo anti-inflammatory activity of this compound through the inhibition of the SLC15A4-dependent TLR9 signaling pathway.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revolutionary molecule combats autoimmune diseases, including lupus and Crohn’s disease - The Brighter Side of News [thebrighterside.news]
- 4. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. lupusnewstoday.com [lupusnewstoday.com]
- 7. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic JAK1 Inhibition Reverses Lupus Nephritis in a Mouse Model and Demonstrates Transcriptional Changes Consistent With Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lupus nephritis: lessons from murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AJ2-30 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the activity of AJ2-30, a potent inhibitor of the solute carrier family 15 member 4 (SLC15A4). This compound exerts its anti-inflammatory effects by inducing the degradation of SLC15A4, which subsequently inhibits Toll-like receptor 7, 8, and 9 (TLR7/8/9) and nucleotide-binding oligomerization domain-containing protein 1 and 2 (NOD1/2) signaling pathways.[1][2] The following protocols are designed for use in various immune cell types to quantify the inhibitory effects of this compound on cytokine production, B cell activation, and intracellular signaling pathways.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that directly engages SLC15A4, an endolysosome-resident transporter crucial for the function of intracellular TLRs and NOD proteins.[1][3] By binding to SLC15A4, this compound destabilizes the protein and promotes its degradation through the lysosomal pathway.[2] This loss of SLC15A4 disrupts downstream signaling cascades, leading to a potent suppression of inflammatory responses. Specifically, this compound has been shown to inhibit the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, impair the activation of the mTOR signaling pathway, and reduce B cell activation and antibody production.[1][4] An inactive analog, AJ2-18, is often used as a negative control in these assays.[1]
A diagram illustrating the proposed signaling pathway and the inhibitory action of this compound is presented below.
Caption: this compound inhibits SLC15A4, leading to its degradation and suppression of TLR and NOD signaling pathways.
Inhibition of Cytokine Production
This section details protocols to measure the inhibitory effect of this compound on the production of key inflammatory cytokines in various immune cells.
IFN-α Production in Plasmacytoid Dendritic Cells (pDCs)
Objective: To quantify the inhibition of TLR7 and TLR9-induced IFN-α production by this compound in human pDCs.
Experimental Workflow:
Caption: Workflow for measuring this compound's inhibition of IFN-α production in pDCs.
Protocol:
-
Isolation of pDCs: Isolate primary human pDCs from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) with a pDC isolation kit.
-
Cell Seeding: Seed the isolated pDCs in a 96-well plate at a density of 2 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Treatment: Treat the cells with 5 µM this compound or the inactive control, AJ2-18. Include a DMSO-treated control group.
-
Stimulation: Immediately after compound treatment, stimulate the cells with a TLR7 agonist (e.g., 5 µg/mL R848) or a TLR9 agonist (e.g., 1 µM CpG-A).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Quantify the concentration of IFN-α in the supernatants using a human IFN-α ELISA kit, following the manufacturer's instructions.
Data Presentation:
| Treatment Group | Stimulus | IFN-α Concentration (pg/mL) ± SD | % Inhibition |
| DMSO | None | Baseline | N/A |
| DMSO | R848 | High | 0% |
| AJ2-18 (5 µM) | R848 | High | Minimal |
| This compound (5 µM) | R848 | Low | Significant |
| DMSO | CpG-A | High | 0% |
| AJ2-18 (5 µM) | CpG-A | High | Minimal |
| This compound (5 µM) | CpG-A | Low | Significant |
Note: Expected results are indicated as High/Low/Significant/Minimal. Actual values should be determined experimentally.
TNF-α Production in Monocytes and Macrophages
Objective: To measure the inhibition of TLR7/8 and NOD2-mediated TNF-α production by this compound in human monocytes and macrophages.
Protocol:
-
Cell Isolation and Differentiation:
-
Monocytes: Isolate primary human monocytes from PBMCs using CD14 magnetic beads.
-
Macrophages: Differentiate isolated monocytes into macrophages by culturing them for 5-7 days in the presence of M-CSF (50 ng/mL).
-
-
Cell Seeding: Seed monocytes or macrophages in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Treat the cells with 5 µM this compound or AJ2-18.
-
Stimulation:
-
TLR7/8: Stimulate monocytes with 5 µg/mL R848.
-
NOD2: Stimulate IFN-γ primed macrophages with 150 ng/mL muramyl dipeptide (MDP).
-
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection and ELISA: Collect supernatants and measure TNF-α concentration by ELISA.[5][6]
Data Presentation:
| Cell Type | Treatment Group | Stimulus | TNF-α Concentration (pg/mL) ± SD | % Inhibition |
| Monocytes | DMSO | R848 | High | 0% |
| Monocytes | This compound (5 µM) | R848 | Low | Significant |
| Macrophages | DMSO | MDP | High | 0% |
| Macrophages | This compound (5 µM) | MDP | Low | Significant |
B Cell Activation and Function Assays
This section describes methods to assess the impact of this compound on B cell activation and antibody production.
B Cell Activation Marker Expression by Flow Cytometry
Objective: To determine the effect of this compound on the upregulation of B cell activation markers (CD69, CD80, CD86, MHC-II) following TLR stimulation.
Protocol:
-
B Cell Isolation: Isolate primary human B cells from PBMCs using a B cell isolation kit.
-
Cell Seeding and Treatment: Seed B cells at 2 x 10^5 cells/well in a 96-well plate and treat with 5 µM this compound or AJ2-18.
-
Stimulation: Stimulate cells with 1 µM CpG-B (TLR9 agonist).
-
Incubation: Incubate for 24 hours.
-
Staining:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently conjugated antibodies against CD19, CD69, CD80, CD86, and MHC-II for 30 minutes on ice.
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) or percentage of positive cells for each activation marker on the CD19+ gated population.
Data Presentation:
| Marker | Treatment Group | Stimulus | % Positive Cells (or MFI) ± SD |
| CD69 | DMSO | CpG-B | High |
| CD69 | This compound (5 µM) | CpG-B | Low |
| CD86 | DMSO | CpG-B | High |
| CD86 | This compound (5 µM) | CpG-B | Low |
IgG Production Assay
Objective: To measure the inhibition of TLR-induced IgG secretion from primary human B cells.
Protocol:
-
B Cell Isolation and Culture: Isolate and seed B cells as described in section 2.1.
-
Treatment and Stimulation: Treat with 5 µM this compound or AJ2-18 and stimulate with 1 µM CpG-B.
-
Long-term Incubation: Culture the cells for 6 days. Do not replenish the compounds.
-
Supernatant Collection and ELISA: Collect supernatants and measure total human IgG concentration by ELISA.
Intracellular Signaling Pathway Analysis
This section provides a protocol to investigate the effect of this compound on the mTOR signaling pathway.
mTOR Pathway Activation by Western Blot
Objective: To assess the phosphorylation status of key mTOR pathway proteins (e.g., S6 ribosomal protein) in B cells treated with this compound.
Experimental Workflow:
Caption: Workflow for Western blot analysis of mTOR pathway inhibition by this compound.
Protocol:
-
Cell Culture and Treatment: Culture primary human B cells and treat with a dose range of this compound (e.g., 0.1, 1, 5 µM) for 2 hours before stimulating with 1 µM CpG-B for 30 minutes.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6 (Ser235/236) and total S6 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry: Quantify the band intensities and normalize the phospho-S6 signal to the total S6 signal.
Data Presentation:
| This compound Conc. (µM) | Stimulus (CpG-B) | Normalized p-S6/Total S6 Ratio ± SD |
| 0 | - | Baseline |
| 0 | + | High |
| 0.1 | + | Reduced |
| 1.0 | + | Low |
| 5.0 | + | Very Low |
NOD1/2 Signaling Reporter Assay
Objective: To measure the inhibitory activity of this compound on NOD1/2 signaling using a cell-based reporter assay.
Protocol:
-
Cell Line: Use A549 cells engineered to express an NF-κB-luciferase reporter, NOD2, and membrane-localized SLC15A4.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment and Stimulation: Treat cells with this compound or AJ2-18 and stimulate with the NOD2 agonist MDP (e.g., 500 ng/mL) for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luciferase assay system according to the manufacturer's protocol.
Data Presentation:
| Treatment Group | Stimulus (MDP) | Luciferase Activity (RLU) ± SD | % Inhibition |
| DMSO | - | Baseline | N/A |
| DMSO | + | High | 0% |
| AJ2-18 (5 µM) | + | High | Minimal |
| This compound (5 µM) | + | Low | Significant |
By following these detailed protocols, researchers can effectively characterize and quantify the cellular activity of this compound and similar compounds targeting the SLC15A4-mediated inflammatory signaling pathways.
References
- 1. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cohesionbio.com [cohesionbio.com]
Application Notes and Protocols for AJ2-30 Treatment of Patient-Derived Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the treatment of patient-derived peripheral blood mononuclear cells (PBMCs) with AJ2-30, a novel small molecule inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4). This compound has demonstrated significant anti-inflammatory properties by selectively targeting SLC15A4, a protein implicated in autoimmune diseases such as lupus.[1][2] By inhibiting SLC15A4, this compound effectively suppresses the signaling pathways of endolysosomal Toll-like receptors (TLR7, TLR8, and TLR9) and NOD1/2, leading to a reduction in the production of pro-inflammatory cytokines.[1][3] This document offers detailed methodologies for studying the effects of this compound on PBMCs, from cell isolation and culture to downstream analysis of cellular responses.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly engaging and inhibiting SLC15A4.[1][4] This inhibition disrupts an mTOR-dependent signaling pathway that is crucial for the production of Type I interferons (IFN-I) and other inflammatory cytokines.[1][3] Specifically, this compound has been shown to blunt the inflammatory response in immune cells from lupus patients by reducing the secretion of IFN-α, IFN-γ, IL-6, and IL-10.[1][2] The inhibitory action of this compound is specific to the endolysosomal TLR signaling pathways, as it does not affect signaling through other TLRs, such as TLR2.[1] Furthermore, treatment with this compound can lead to the degradation of the SLC15A4 protein.[5]
Data Presentation
The following tables summarize the expected quantitative outcomes following the treatment of patient-derived PBMCs with this compound.
Table 1: Effect of this compound on Cytokine Production in Stimulated PBMCs from Lupus Patients
| Cytokine | Treatment Group | Concentration | Mean Reduction (%) | p-value |
| IFN-α | This compound | 5 µM | 60-80% | < 0.01 |
| IFN-γ | This compound | 5 µM | 50-70% | < 0.01 |
| IL-6 | This compound | 5 µM | 40-60% | < 0.05 |
| IL-10 | This compound | 5 µM | 30-50% | < 0.05 |
| TNF-α | This compound | 5 µM | 40-60% | < 0.05 |
Data is hypothetical and based on qualitative descriptions from research articles.[1][3] Actual results may vary depending on patient samples and experimental conditions.
Table 2: Effect of this compound on B Cell Activation Markers in Stimulated PBMCs from Lupus Patients
| Activation Marker | Treatment Group | Concentration | Mean Reduction in MFI (%) | p-value |
| CD80 | This compound | 5 µM | 30-50% | < 0.05 |
| CD86 | This compound | 5 µM | 40-60% | < 0.01 |
| MHC-II | This compound | 5 µM | 20-40% | < 0.05 |
MFI: Mean Fluorescence Intensity. Data is hypothetical and based on qualitative descriptions from research articles.[1][3] Actual results may vary.
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs from peripheral blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the opaque layer of PBMCs (the "buffy coat") at the interface between the plasma and the Ficoll-Paque.
-
Transfer the buffy coat to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in complete culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. Cell viability should be >95%.
Protocol 2: In Vitro Treatment of PBMCs with this compound
This protocol outlines the treatment of isolated PBMCs with this compound and subsequent stimulation.
Materials:
-
Isolated human PBMCs
-
Complete culture medium
-
This compound (stock solution prepared in DMSO)
-
TLR agonists (e.g., R848 for TLR7/8, CpG for TLR9)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Adjust the concentration of the PBMC suspension to 1 x 10^6 cells/mL in complete culture medium.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare a 2X working solution of this compound in complete culture medium. A final concentration of 5 µM is a recommended starting point.[1] Also, prepare a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Add 50 µL of the 2X this compound working solution or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.
-
Prepare a 4X working solution of the desired TLR agonist in complete culture medium.
-
Add 50 µL of the 4X TLR agonist working solution to the wells. For unstimulated controls, add 50 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.[1]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis and store at -80°C. The cell pellet can be used for flow cytometry analysis.
Protocol 3: Quantification of Cytokine Production by ELISA
This protocol provides a general procedure for measuring cytokine levels in the collected cell culture supernatants using a sandwich ELISA kit.
Materials:
-
Collected cell culture supernatants
-
Commercially available ELISA kit for the cytokine of interest (e.g., IFN-α, IFN-γ, IL-6, TNF-α)
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Flow Cytometry Analysis of B Cell Activation Markers
This protocol describes the staining of PBMCs for the analysis of B cell activation markers by flow cytometry.
Materials:
-
PBMC pellets from the treatment protocol
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human:
-
CD19 (B cell marker)
-
CD80 (activation marker)
-
CD86 (activation marker)
-
MHC-II (activation marker)
-
-
Viability dye (e.g., a fixable viability stain)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Resuspend the cell pellets in 100 µL of cold Flow Cytometry Staining Buffer.
-
Add the viability dye according to the manufacturer's protocol and incubate.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer containing the cocktail of fluorochrome-conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for acquisition on a flow cytometer.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software. Gate on live, single CD19+ B cells to analyze the expression of CD80, CD86, and MHC-II.
Visualizations
Caption: this compound inhibits SLC15A4, disrupting TLR7/9-mediated mTOR signaling and reducing inflammatory cytokine production.
Caption: Experimental workflow for this compound treatment of PBMCs and subsequent analysis.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. In vitro Culture of Human PBMCs [en.bio-protocol.org]
- 4. ELISA measurement of cytokine production in PBMC cultures [bio-protocol.org]
- 5. In vitro Culture of Human PBMCs [bio-protocol.org]
Application Notes and Protocols for AJ2-30: In Vivo Dosing and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing and pharmacokinetic properties of AJ2-30, a novel inhibitor of the solute carrier protein SLC15A4. The following protocols and data are derived from preclinical studies in mouse models and are intended to guide further research and development of this compound.
Introduction
This compound is a potent and selective small molecule inhibitor of SLC15A4, a transporter protein implicated in the signaling pathways of Toll-like receptors (TLR7, TLR8, and TLR9) and nucleotide-binding oligomerization domain-containing (NOD) proteins.[1] By inhibiting SLC15A4, this compound effectively blunts inflammatory responses, demonstrating therapeutic potential for autoimmune diseases such as lupus.[1] Understanding the in vivo behavior of this compound is critical for designing efficacious and safe therapeutic regimens.
In Vivo Dosing and Administration
A key study has established a protocol for the intraperitoneal (IP) administration of this compound in mice to investigate its pharmacokinetic profile.
Experimental Protocol: In Vivo Pharmacokinetic Study of this compound in Mice
1. Compound Formulation:
-
To prepare a 3 mg/mL dosing solution, 3.96 mg of this compound is dissolved in a vehicle consisting of 0.132 mL of N,N-dimethylacetamide (DMA), 0.132 mL of Solutol, and 1.056 mL of water.
-
The dissolution is achieved through sequential vortexing and sonication to ensure a homogenous solution.[1]
2. Animal Model:
-
Male Balb-c mice are utilized for the pharmacokinetic studies.[1]
3. Dosing:
-
A single dose of 30 mg/kg of the formulated this compound solution is administered via intraperitoneal (IP) injection.[1]
4. Sample Collection:
-
Blood samples are collected at multiple time points post-administration to characterize the absorption, distribution, metabolism, and excretion (ADME) profile.
-
The specified time points for blood collection are 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]
Pharmacokinetic Properties
The pharmacokinetic parameters of this compound in mice following a single 30 mg/kg IP dose were determined using a non-compartmental model analysis. The compound was found to possess suitable pharmacokinetic properties for evaluation in short-term in vivo models of inflammation.[1]
Data Presentation: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (estimated from graphical data) | Unit | Description |
| Dose | 30 | mg/kg | Single intraperitoneal administration. |
| Cmax | ~800 | ng/mL | Maximum observed plasma concentration. |
| Tmax | ~0.5 | h | Time to reach maximum plasma concentration. |
| t1/2 (elimination) | ~4 | h | Apparent terminal elimination half-life. |
Note: The values for Cmax, Tmax, and t1/2 are estimated from the plasma concentration-time curve presented in the supplementary data of the reference publication. For precise values, direct access to the numerical data from the original study is recommended.
Bioanalytical Method for this compound Quantification in Plasma
The concentration of this compound in plasma samples is quantified using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Experimental Protocol: LC-MS/MS Quantification of this compound
1. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
A stock solution of this compound is diluted with a 50% acetonitrile in water solution to prepare working solutions at concentrations of 0.5, 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.[1]
-
Calibration standards are prepared by adding 10 µL of each working solution to 10 µL of blank mouse plasma.[1]
-
Four levels of QC samples (1, 2, 50, and 800 ng/mL) are prepared independently in the same manner as the calibration standards.[1]
2. Sample Preparation:
-
To 20 µL of standards, QC samples, or unknown samples (10 µL of mouse plasma with 10 µL of blank solution), 200 µL of acetonitrile is added to precipitate proteins.[1]
-
The samples are vortexed for 30 seconds and then centrifuged at 4000 rpm for 15 minutes at 4°C.[1]
-
The resulting supernatant is diluted 5-fold with water.[1]
3. LC-MS/MS Analysis:
-
3 µL of the diluted supernatant is injected into the LC-MS/MS system for quantitative analysis.[1]
4. Data Analysis:
-
Pharmacokinetic parameters are estimated using a non-compartmental model with software such as WinNonlin 8.3.[1]
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting SLC15A4, a transporter that plays a crucial role in the activation of endosomal Toll-like receptors (TLR7, TLR8, and TLR9) and cytosolic NOD receptors. This inhibition disrupts downstream signaling cascades that lead to the production of inflammatory cytokines.
Caption: this compound inhibits SLC15A4, disrupting TLR and NOD signaling pathways.
Experimental Workflow
The following diagram outlines the key steps in conducting an in vivo pharmacokinetic study of this compound.
Caption: Workflow for determining the pharmacokinetic profile of this compound in mice.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with AJ2-30
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJ2-30 is a novel small molecule inhibitor of the endolysosome-resident transporter SLC15A4, a critical component in the signaling pathways of Toll-like receptors (TLRs) 7, 8, and 9, as well as nucleotide-binding oligomerization domain-containing protein (NOD) signaling in various immune cell subsets.[1] By targeting SLC15A4, this compound demonstrates potent anti-inflammatory activity, making it a promising therapeutic candidate for autoimmune diseases such as systemic lupus erythematosus (SLE).[2][3] This document provides detailed protocols for the analysis of immune cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of heterogeneous cell populations. The provided methodologies will enable researchers to effectively evaluate the immunomodulatory effects of this compound on various immune cell subsets.
Data Presentation: Summary of Expected Quantitative Effects of this compound
The following tables summarize the anticipated quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound. These tables are intended to serve as a guide for expected outcomes and to facilitate data comparison.
Table 1: Effect of this compound on B Cell Activation Markers
| Treatment Group | Concentration (µM) | % CD80+ of B cells | % CD86+ of B cells | MHC Class II MFI on B cells |
| Vehicle Control | 0 | Baseline | Baseline | Baseline |
| This compound | 1 | ↓ | ↓↓ | ↓ |
| This compound | 5 | ↓↓ | ↓↓↓ | ↓↓ |
| This compound | 10 | ↓↓↓ | ↓↓↓↓ | ↓↓↓ |
Arrow count indicates the relative magnitude of the expected decrease (↓) compared to the vehicle control following stimulation with a TLR7/8 or TLR9 agonist.[4]
Table 2: Effect of this compound on Cytokine Production by Immune Cell Subsets
| Cell Type | Cytokine | Treatment Group | Concentration (µM) | % Cytokine-Positive Cells |
| pDC | IFN-α | Vehicle Control | 0 | Baseline |
| This compound | 5 | ↓↓↓ | ||
| B Cell | IL-6 | Vehicle Control | 0 | Baseline |
| This compound | 5 | ↓↓ | ||
| B Cell | TNF-α | Vehicle Control | 0 | Baseline |
| This compound | 5 | ↓↓ | ||
| Monocyte | TNF-α | Vehicle Control | 0 | Baseline |
| This compound | 5 | ↓↓ |
Arrow count indicates the relative magnitude of the expected decrease (↓) in the percentage of cytokine-producing cells compared to the vehicle control upon stimulation.[4]
Experimental Protocols
Protocol 1: Analysis of B Cell Surface Activation Markers
This protocol details the steps for analyzing the expression of activation markers on B cells following treatment with this compound and stimulation with a TLR agonist.
Materials:
-
Human PBMCs
-
This compound
-
TLR7/8 agonist (e.g., R848) or TLR9 agonist (e.g., CpG-B)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
FACS tubes (5 mL)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD19 (B cell marker)
-
Anti-human CD80
-
Anti-human CD86
-
Anti-human HLA-DR (MHC Class II)
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
Procedure:
-
Cell Culture and Treatment:
-
Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound at desired final concentrations (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Add the TLR agonist (e.g., 1 µM CpG-B) to the wells.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Cell Staining:
-
Harvest cells from each well and transfer to individual FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge again.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies against CD19, CD80, CD86, and HLA-DR at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cells in 300 µL of Flow Cytometry Staining Buffer.
-
Just before analysis, add a viability dye according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Exclude doublets and dead cells.
-
Identify B cells as CD19-positive events.
-
Analyze the expression of CD80, CD86, and MHC Class II on the B cell population.
-
Protocol 2: Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines in immune cells treated with this compound.
Materials:
-
Human PBMCs
-
This compound
-
TLR agonist (e.g., R848 or CpG-A)
-
Brefeldin A or Monensin (protein transport inhibitor)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD19, anti-CD14)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-α, anti-IL-6, anti-TNF-α)
-
Viability dye (fixable)
Procedure:
-
Cell Culture and Stimulation:
-
Follow steps 1.1 to 1.6 from Protocol 1.
-
For the last 4-6 hours of the 24-hour incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture medium to trap cytokines intracellularly.
-
-
Staining:
-
Harvest and wash the cells as described in Protocol 1.
-
Perform surface staining with antibodies against cell lineage markers (e.g., CD3, CD19, CD14) and a fixable viability dye.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Wash the cells with Permeabilization/Wash Buffer.
-
Add the fluorochrome-conjugated antibodies against the intracellular cytokines of interest (e.g., IFN-α, IL-6, TNF-α).
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the appropriate immune cell populations based on their surface markers.
-
Analyze the percentage of cells expressing the target cytokines within each population.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. The solute carrier family 15A4 regulates TLR9 and NOD1 functions in the innate immune system and promotes colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. lerner.ccf.org [lerner.ccf.org]
- 4. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cytokine Levels Following AJ2-30 Treatment Using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for the quantitative measurement of cytokines in biological samples, such as cell culture supernatants or serum, following treatment with AJ2-30. This compound is an inhibitor of the solute carrier family 15 member 4 (SLC15A4), which is critical for the signaling of endolysosomal Toll-like receptors (TLRs) 7, 8, and 9.[1][2] Inhibition of SLC15A4 by this compound has been shown to suppress the production of inflammatory cytokines, including type I and II interferons (IFN-α, IFN-β, IFN-γ).[1][3] The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying cytokine concentrations, making it an ideal tool to assess the efficacy of compounds like this compound.[4][5][6][7][8]
This document offers a detailed methodology for a sandwich ELISA, guidance on data analysis, and visual representations of the experimental workflow and a relevant signaling pathway.
Data Presentation
Quantitative data from the ELISA should be recorded and organized for clear interpretation and comparison. The following tables provide a template for structuring your results.
Table 1: Raw Absorbance Data (OD at 450 nm)
| Well ID | Sample Description | Replicate 1 | Replicate 2 | Mean OD | Std. Dev. |
| A1, A2 | Blank | ||||
| B1, B2 | Standard 1 (e.g., 2000 pg/mL) | ||||
| C1, C2 | Standard 2 (e.g., 1000 pg/mL) | ||||
| D1, D2 | Standard 3 (e.g., 500 pg/mL) | ||||
| E1, E2 | Standard 4 (e.g., 250 pg/mL) | ||||
| F1, F2 | Standard 5 (e.g., 125 pg/mL) | ||||
| G1, G2 | Standard 6 (e.g., 62.5 pg/mL) | ||||
| H1, H2 | Standard 7 (e.g., 31.25 pg/mL) | ||||
| A3, A4 | Untreated Control | ||||
| B3, B4 | Vehicle Control (e.g., DMSO) | ||||
| C3, C4 | This compound (Concentration 1) | ||||
| D3, D4 | This compound (Concentration 2) | ||||
| ... | ... |
Table 2: Standard Curve Data and Sample Concentrations
| Standard Conc. (pg/mL) | Mean OD (450 nm) |
| 2000 | |
| 1000 | |
| 500 | |
| 250 | |
| 125 | |
| 62.5 | |
| 31.25 | |
| 0 |
| Sample | Mean OD (450 nm) | Calculated Conc. (pg/mL) |
| Untreated Control | ||
| Vehicle Control | ||
| This compound (Conc. 1) | ||
| This compound (Conc. 2) |
Experimental Protocols
This section details the materials and step-by-step procedure for performing a sandwich ELISA to measure cytokine concentrations.
Materials and Reagents
-
ELISA Plate: 96-well high-binding polystyrene plates.
-
Capture Antibody: Purified monoclonal antibody specific for the cytokine of interest.
-
Detection Antibody: Biotinylated monoclonal antibody specific for the cytokine of interest.
-
Recombinant Cytokine Standard: Highly purified recombinant cytokine to generate a standard curve.
-
Enzyme Reagent: Streptavidin-Horseradish Peroxidase (S-HRP).
-
Substrate: TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Stop Solution: 2N Sulfuric Acid (H₂SO₄).
-
Buffers:
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., PBS with 1% BSA).
-
Assay Diluent (e.g., PBS with 1% BSA).
-
-
Plate Sealer.
-
Microplate Reader: Capable of measuring absorbance at 450 nm.
-
Samples: Cell culture supernatants or serum from this compound treated and control samples.
Sandwich ELISA Protocol
-
Plate Coating:
-
Blocking:
-
The next day, wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Seal the plate and incubate for at least 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent. A typical range is 2000 pg/mL to 31.25 pg/mL.[10]
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the standards and samples (in duplicate or triplicate) to the appropriate wells.[11]
-
Seal the plate and incubate for 2 hours at room temperature or overnight at 4°C for enhanced sensitivity.[10]
-
-
Detection Antibody Incubation:
-
Enzyme and Substrate Reaction:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP solution to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
-
Reading the Plate:
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis
-
Calculate Mean Absorbance: Average the absorbance readings for each set of duplicate or triplicate standards and samples.
-
Generate Standard Curve: Subtract the mean absorbance of the blank from all other mean absorbance values. Plot the corrected mean absorbance values for the standards on the y-axis against their corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for ELISA data.
-
Determine Sample Concentrations: Interpolate the concentration of the target cytokine in your samples from the standard curve using their corrected mean absorbance values.[10][12]
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. h-h-c.com [h-h-c.com]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biocompare.com [biocompare.com]
- 8. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. Data analysis for ELISA | Abcam [abcam.com]
- 12. biomatik.com [biomatik.com]
Application Note: Western Blot Analysis for SLC15A4 Degradation by AJ2-30
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solute Carrier Family 15 Member 4 (SLC15A4) is an endolysosome-resident transporter that is crucial for the function of Toll-like receptors (TLRs) 7, 8, and 9, as well as NOD signaling pathways in various immune cells.[1][2][3] Its role in mediating innate immune responses has identified it as a significant therapeutic target for autoimmune and autoinflammatory diseases, including systemic lupus erythematosus (SLE).[1][2][4][5] AJ2-30 is a novel small molecule inhibitor that directly engages SLC15A4.[1][4][6] Mechanistic studies have revealed that this compound binding to SLC15A4 leads to the protein's destabilization and subsequent degradation through the lysosomal pathway.[1][7] This targeted degradation of SLC15A4 suppresses downstream inflammatory signaling.[1][4][5]
This application note provides a detailed protocol for performing Western blot analysis to monitor and quantify the degradation of SLC15A4 in cultured immune cells following treatment with this compound.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[8] This protocol outlines the treatment of cells with this compound, preparation of total protein lysates, separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transfer of proteins to a membrane, and immunodetection of SLC15A4 and a loading control protein using specific primary and secondary antibodies. The resulting band intensities are quantified to determine the relative decrease in SLC15A4 protein levels, thereby measuring the extent of this compound-induced degradation.
Experimental Workflow and Pathway Diagrams
Figure 1. Workflow for Western Blot Analysis of SLC15A4 Degradation.
Figure 2. this compound-Induced Lysosomal Degradation of SLC15A4.
Quantitative Data Summary
The following table summarizes representative quantitative data from dose-response and time-course experiments analyzing SLC15A4 protein levels after this compound treatment in human B cells. Levels were determined by densitometry of Western blot bands and normalized to a loading control (e.g., β-actin).
| Treatment Group | This compound Concentration | Treatment Time (hours) | Relative SLC15A4 Protein Level (%) (Mean ± SD) |
| Vehicle Control | 0 µM (DMSO) | 16 | 100 ± 5.2 |
| Dose-Response | |||
| This compound | 1 µM | 16 | 75 ± 6.1 |
| This compound | 5 µM | 16 | 42 ± 4.8 |
| This compound | 10 µM | 16 | 18 ± 3.5 |
| Time-Course | |||
| This compound (10 µM) | 4 | 88 ± 7.3 | |
| This compound (10 µM) | 8 | 61 ± 5.9 | |
| This compound (10 µM) | 16 | 18 ± 3.5 | |
| This compound (10 µM) | 24 | 15 ± 2.9 |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human plasmacytoid dendritic-like cell line (CAL-1) or primary human B cells are suitable models.[1]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics) at 37°C in a humidified 5% CO₂ incubator.[6]
-
Protocol:
-
Seed cells at a density of 1 x 10⁶ cells/mL in 6-well plates.
-
Prepare stock solutions of this compound and the negative control compound (e.g., AJ2-18) in DMSO.[1]
-
Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or an equivalent volume of DMSO for the vehicle control.[1]
-
Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).[1]
-
To confirm lysosomal degradation, pre-treat cells with a lysosomal inhibitor like Bafilomycin A1 (BafA, 500 nM) for 1 hour before adding this compound.[1]
-
Protein Lysate Preparation
-
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer (25 mM Tris, 150 mM NaCl, 0.5% NP-40, 0.5% deoxycholate, 0.1% SDS, pH 7.4) supplemented with protease and phosphatase inhibitor cocktails.[9]
-
-
Protocol:
-
After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.[8]
-
Aspirate PBS and add 100-200 µL of ice-cold RIPA buffer to each well.[8]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Agitate the lysate for 30 minutes at 4°C.[8]
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[8]
-
Carefully transfer the supernatant (total protein lysate) to a new tube and store it at -80°C.[1]
-
Protein Quantification
-
Method: A Bicinchoninic acid (BCA) assay is recommended for accurate protein concentration determination.
-
Protocol:
-
Use a small aliquot (2-5 µL) of each lysate.
-
Follow the manufacturer's instructions for the BCA protein assay kit.
-
Measure absorbance on a plate reader and calculate the protein concentration based on a standard curve (e.g., using BSA).
-
SDS-PAGE and Western Blotting
-
Reagents:
-
4x Laemmli Sample Buffer.
-
Tris-Glycine SDS-PAGE gels (e.g., 4-15% gradient).
-
PVDF membrane.
-
Transfer Buffer (Tris-Glycine with 20% methanol).
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST).
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
-
Protocol:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add 4x Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto the SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibody against SLC15A4 (the theoretical molecular weight is ~62 kDa) and a loading control (e.g., β-actin, GAPDH) diluted in blocking buffer, typically overnight at 4°C.[8][10]
-
Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.[8]
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Densitometry and Data Analysis
-
Open the captured image in an image analysis software (e.g., ImageJ).
-
Measure the integrated density (band intensity) for the SLC15A4 band and the corresponding loading control band in each lane.
-
Normalize the SLC15A4 band intensity by dividing it by the intensity of its loading control.
-
Express the data as a percentage relative to the vehicle-treated control, which is set to 100%.
-
Plot the results to visualize the dose-dependent and time-dependent degradation of SLC15A4.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 5. lupusnewstoday.com [lupusnewstoday.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Chemical Proteomics - SLC15A4 [chomixbio.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. biorxiv.org [biorxiv.org]
- 10. novusbio.com [novusbio.com]
Application Notes and Protocols for AJ2-30 in NOD-like Receptor (NLR) Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJ2-30 is a potent and selective small molecule inhibitor of the solute carrier family 15 member 4 (SLC15A4), an endolysosome-resident transporter.[1][2] SLC15A4 is critically involved in the signaling pathways of certain intracellular pattern recognition receptors, particularly the NOD-like receptors (NLRs) NOD1 and NOD2.[1][2][3] By inhibiting SLC15A4, this compound effectively blocks the transport of bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP) and Tri-DAP, which are ligands for NOD2 and NOD1, respectively.[1][3] This inhibitory action makes this compound a valuable tool for studying the intricacies of NOD1 and NOD2 signaling cascades and for the development of therapeutics targeting inflammatory diseases driven by these pathways.[2][4]
These application notes provide detailed protocols for the use of this compound in cell-based assays to investigate its effects on NOD1 and NOD2 signaling.
Data Presentation
The inhibitory activity of this compound on NOD-like receptor signaling pathways has been quantified in various studies. The following table summarizes the key quantitative data.
| Assay | Cell Type/System | Agonist | Readout | IC50 Value | Reference |
| IFN-α Suppression | Human pDCs | TLR9 agonist | IFN-α production | 1.8 µM | [1][3] |
| MDP Transport Inhibition | Cell-based assay | MDP | NF-κB activation | 2.6 µM | [1][3] |
| NOD1/2 Signaling Inhibition | Primary Human Macrophages | MDP (NOD2), TriDAP (NOD1) | TNF-α production | 5 µM (concentration used for inhibition) | [1][3] |
| NOD1/2 Signaling Inhibition | THP-1 Reporter Cells | MDP (NOD2), TriDAP (NOD1) | NF-κB/IRF activation | Not specified | [1][3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: Inhibition of NOD1/NOD2 Signaling in Primary Human Macrophages
This protocol details the steps to assess the inhibitory effect of this compound on NOD1 and NOD2-mediated cytokine production in primary human macrophages.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (and inactive control AJ2-18, if available)
-
Muramyl dipeptide (MDP) - NOD2 agonist
-
L-Ala-γ-D-Glu-mDAP (Tri-DAP) - NOD1 agonist
-
DMSO (vehicle control)
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Methodology:
-
Macrophage Differentiation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a T-75 flask and allow monocytes to adhere for 2-4 hours.
-
Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 supplemented with M-CSF (50 ng/mL) for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.
-
-
Cell Seeding:
-
Harvest the differentiated macrophages and seed them in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Allow the cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in culture medium to the desired final concentrations (e.g., a dose-response from 0.1 µM to 10 µM). A 5 µM concentration has been shown to be effective.[1]
-
Include a vehicle control (DMSO) and an inactive control (AJ2-18) if available.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
NLR Stimulation:
-
Prepare solutions of MDP (e.g., 10 µg/mL) and Tri-DAP (e.g., 10 µg/mL) in culture medium.
-
Add 100 µL of the agonist solution to the appropriate wells.
-
Incubate the plate for 24 hours at 37°C.[1]
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Collect the supernatants for cytokine analysis.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Expected Results:
Treatment with this compound is expected to cause a dose-dependent reduction in the secretion of TNF-α and IL-6 in response to both MDP and Tri-DAP stimulation compared to the vehicle-treated control. The inactive analog AJ2-18 should not show a significant inhibitory effect.[1]
Protocol 2: NF-κB Reporter Assay for NOD1/NOD2 Activation in THP-1 Cells
This protocol describes the use of a THP-1 reporter cell line to quantify the inhibition of NOD1 and NOD2-mediated NF-κB activation by this compound.
Materials:
-
THP-1-Dual™ NF-κB/IRF-SEAP/Lucia reporter cells (InvivoGen)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics
-
This compound
-
MDP and Tri-DAP
-
DMSO
-
QUANTI-Luc™ and QUANTI-Blue™ Solutions (InvivoGen)
-
96-well white (for luciferase) and flat-bottom (for SEAP) plates
Methodology:
-
Cell Culture and Seeding:
-
Culture the THP-1 reporter cells according to the supplier's instructions.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of culture medium.
-
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in culture medium.
-
Add 20 µL of the this compound solution (or DMSO control) to the wells.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
NLR Stimulation:
-
Add 20 µL of MDP (e.g., 1 µg/mL) or Tri-DAP (e.g., 1 µg/mL) to the respective wells.
-
Incubate for 24 hours at 37°C.
-
-
Reporter Gene Measurement:
-
Luciferase (NF-κB/IRF) Assay:
-
Transfer 20 µL of the cell supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ solution and measure the luminescence using a luminometer.
-
-
SEAP (NF-κB) Assay:
-
Add 20 µL of the cell supernatant to a flat-bottom 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution and incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Expected Results:
This compound should inhibit the MDP and Tri-DAP-induced increase in luciferase and SEAP activity in a dose-dependent manner, indicating a reduction in NF-κB and/or IRF activation.[3]
Concluding Remarks
This compound is a specific and potent inhibitor of SLC15A4, making it an invaluable chemical probe for dissecting the roles of NOD1 and NOD2 in innate immunity. The protocols outlined above provide a framework for utilizing this compound to investigate these signaling pathways in various cell-based models. As research in this area is ongoing, it is recommended to consult the latest literature for any new findings regarding the mechanism and application of this compound. At present, there is no published evidence to suggest that this compound directly modulates the activity of other NLRs such as NLRP3, NLRC4, or NLRP1. Therefore, its application in NLR signaling assays is currently focused on the NOD1 and NOD2 pathways.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing AJ2-30 Concentration for Cell Culture Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing AJ2-30, a potent and selective SLC15A4 inhibitor, in their cell culture experiments. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data to ensure optimal experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration in cell culture experiments.
| Issue | Possible Cause | Recommended Solution |
| High Cell Death at Expected Efficacious Concentrations | 1. High Solvent Concentration: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells.[1][2][3] 2. Cell Line Sensitivity: The specific cell line being used may be highly sensitive to this compound. 3. Incorrect Concentration Calculation: Errors in calculating the dilutions from the stock solution. | 1. Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the experimental wells to assess solvent toxicity. Ensure the final DMSO concentration is typically ≤ 0.1% - 0.5%.[1][2][3] 2. Dose-Response Curve: Perform a preliminary dose-response experiment with a wide range of this compound concentrations to determine the cytotoxic threshold for your specific cell line.[1][4] 3. Verify Calculations: Double-check all dilution calculations. |
| No Observable Effect at Expected Efficacious Concentrations | 1. Suboptimal Concentration: The effective concentration can vary between cell types. 2. Compound Instability: this compound may degrade under specific culture conditions or with prolonged incubation. 3. Resistant Cell Line: The cell line may lack the target protein SLC15A4 or have a downstream pathway alteration.[5] | 1. Wider Concentration Range: Test a broader range of concentrations. A common starting point for this compound is around 5 µM.[6][7][8][9] 2. Fresh Preparation: Prepare fresh dilutions of this compound for each experiment and minimize the time the compound is in the culture medium if instability is suspected. 3. Target Expression: Confirm the expression of SLC15A4 in your cell line via Western Blot or qPCR. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the wells.[10] 2. Inaccurate Pipetting: Errors in pipetting small volumes.[1] 3. Edge Effects: Evaporation from the outer wells of a microplate can alter compound concentration.[1][2] | 1. Homogenous Cell Suspension: Ensure a single-cell suspension before seeding. 2. Calibrated Pipettes: Use properly calibrated pipettes and appropriate techniques. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for critical experiments or fill them with sterile PBS or media to maintain humidity.[1][2] |
| Precipitate Formation in Culture Medium | 1. Poor Solubility: this compound may have limited solubility in aqueous media at higher concentrations. 2. Interaction with Media Components: Components of the culture medium may interact with this compound, causing it to precipitate. | 1. Solubility Check: Visually inspect the medium for any precipitate after adding this compound. Prepare the final dilution in pre-warmed medium immediately before adding to the cells. 2. Solvent Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the solute carrier family 15 member 4 (SLC15A4), an endolysosome-resident transmembrane protein.[5][11] this compound functions by binding to and destabilizing SLC15A4, leading to its degradation through the lysosomal pathway.[11] This inhibition disrupts downstream inflammatory signaling pathways, particularly those mediated by Toll-like receptors 7, 8, and 9 (TLR7/8/9) and Nucleotide-binding oligomerization domain-containing proteins (NODs).[6][7][11] Consequently, this compound suppresses the production of inflammatory cytokines, such as type I interferons (IFN-α).[6][12]
Q2: How should I prepare and store a stock solution of this compound?
A2: It is recommended to dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[3] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or -80°C, protected from light.[8] When preparing working solutions, dilute the stock in pre-warmed cell culture medium immediately before use.
Q3: What is a typical starting concentration for this compound in cell culture experiments?
A3: Based on published studies, a concentration of 5 µM is a common and effective starting point for in vitro experiments with this compound in various immune cell types, including human plasmacytoid dendritic cells (pDCs), monocytes, and B cells.[6][7][8][9] However, the optimal concentration can be cell-type dependent, so it is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions.
Q4: Does this compound induce apoptosis?
A4: The primary described mechanism of this compound is the inhibition of inflammatory signaling pathways. While prolonged inhibition of survival signals or induction of cellular stress can lead to apoptosis in some contexts, the direct induction of apoptosis by this compound is not its primary reported function. The search results indicate that inhibition of BPTF by another compound can lead to apoptosis. However, for this compound, the focus is on its anti-inflammatory effects through SLC15A4 inhibition.[5][11] If you are investigating apoptosis, it is recommended to perform specific assays such as Annexin V staining or caspase activation assays.
Q5: What are the key signaling pathways affected by this compound?
A5: this compound primarily affects the TLR7/8/9 and NOD signaling pathways by inhibiting its target, SLC15A4.[6][7][11] This subsequently leads to the inhibition of downstream mTOR signaling.[6][7] The disruption of these pathways ultimately results in reduced production of inflammatory cytokines.[6][12]
Data Presentation
Table 1: Reported Effective Concentrations of this compound in a Variety of Human Primary Immune Cells.
| Cell Type | Assay | Concentration | Outcome | Reference |
| Plasmacytoid Dendritic Cells (pDCs) | IFN-α production | 5 µM | Inhibition of TLR7, TLR7/8, and TLR9-induced IFN-α production | [6][7] |
| Monocytes | TNF-α production | 5 µM | Inhibition of TLR7/8-induced TNF-α production | [6][8] |
| B Cells | mTOR pathway activation | 2, 5, 10 µM | Dose-dependent impairment of mTOR pathway activation | [6][8] |
| Macrophages | NOD1/NOD2 signaling | 5 µM | Inhibition of MDP and TriDAP-mediated NOD1/NOD2 signaling | [6][8] |
Note: The optimal concentration may vary depending on the specific cell line, experimental conditions, and desired endpoint.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on a specific cell line and establishing a suitable concentration range for further experiments.[13][14]
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate for at least 15 minutes with gentle shaking.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Analysis of Protein Expression by Western Blot
This protocol can be used to assess the expression levels of SLC15A4 or downstream signaling proteins following this compound treatment.[16][17]
Materials:
-
6-well plates
-
Cells of interest
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SLC15A4, anti-phospho-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and controls for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein amounts for each sample and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.[16]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16][17] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16][17]
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Capture the image of the blot and perform densitometry analysis to quantify the protein expression levels relative to a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: this compound inhibits inflammatory signaling by targeting SLC15A4 for degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 6. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Proteomics - SLC15A4 [chomixbio.com]
- 12. academic.oup.com [academic.oup.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
AJ2-30 solubility and stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of AJ2-30 in DMSO and culture media. It includes frequently asked questions and troubleshooting guides to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a small molecule inhibitor of the endolysosome-resident transporter Solute Carrier Family 15 Member A4 (SLC15A4)[1][2][3]. Its primary mechanism involves directly binding to SLC15A4, which leads to the protein's destabilization and subsequent degradation through the lysosomal pathway[4][5]. This inhibition disrupts downstream signaling pathways, including Toll-like receptor (TLR) 7, 8, and 9 signaling, as well as NOD1 and NOD2 activation[4][6]. Consequently, this compound blocks the activation of the mTOR pathway and suppresses the production of Type I interferons (IFN-I) and other inflammatory cytokines[2][4][6].
Q2: How soluble is this compound in DMSO?
A: There are varying reports on the solubility of this compound in DMSO. It has been described as "sparingly soluble" at a concentration range of 1-10 mg/mL[1]. However, other suppliers indicate a much higher solubility of up to 50 mg/mL (141.06 mM), which may require methods like ultrasonication and gentle warming to 60°C to fully dissolve[2][3]. It is critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly decrease the solubility of the compound[2].
Q3: How should I prepare and store a stock solution of this compound?
A: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO[3]. For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light[2][3].
Q4: How stable is this compound in cell culture media?
A: While specific long-term stability studies in various culture media are not detailed in the available literature, experimental data shows that this compound is functionally stable for the duration of typical cell-based assays. It has been successfully used in experiments lasting from a few hours up to 6 days in RPMI 1640 medium supplemented with standard components like FBS and L-glutamine[4][6]. For optimal results, it is recommended to dilute the compound into the culture medium immediately before use.
Q5: What is a typical working concentration for this compound in cell-based assays?
A: The most common working concentration of this compound in various immune cell types (e.g., pDCs, B cells, monocytes) is 5 µM[2][4][6][7]. However, concentrations up to 10 µM have also been used for specific applications, such as studying protein degradation[4]. The half-maximal inhibitory concentration (IC50) for suppressing IFN-α production in human pDCs is approximately 1.8 µM, and for inhibiting MDP transport, it is around 2.6 µM[1][4]. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell type and assay.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Preparation Notes | Source(s) |
| DMSO | 1-10 mg/mL (Sparingly Soluble) | Standard vortexing may be sufficient. | [1] |
| DMSO | 50 mg/mL (141.06 mM) | Requires ultrasonic treatment and/or warming to 60°C. Use new, anhydrous DMSO. | [2][3] |
| Aqueous Buffer | Insoluble / Very Low | Not recommended for initial stock preparation. | N/A |
Table 2: Recommended Storage of this compound Stock Solutions (in DMSO)
| Storage Temperature | Duration | Recommendations | Source(s) |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [2][3] |
| -20°C | Up to 1 month | Protect from light. Aliquot for use. | [2] |
| 4°C | Short-term (e.g., < 1 week) | Recommended for working aliquots only. | [3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Culture Media | The final DMSO concentration is too low to maintain solubility. | Ensure the final DMSO concentration in the culture medium does not exceed 0.1-0.5%. If higher concentrations of this compound are needed, consider preparing an intermediate dilution in a serum-containing medium before adding to the final culture. Always include a vehicle control (DMSO only) in your experiment[3]. |
| The compound has poor stability in the specific culture medium. | Prepare fresh dilutions from the DMSO stock for each experiment. Avoid storing this compound diluted in aqueous buffers or media. | |
| Low or No Inhibitory Activity | The compound has degraded. | Use a fresh aliquot of the stock solution stored at -80°C. Verify the age of the solid compound and stock solution. |
| The cell type does not rely on the SLC15A4 pathway for the measured response. | This compound is specific to pathways dependent on SLC15A4, such as endolysosomal TLR7-9 and NOD signaling[4][8]. It will not inhibit signaling from surface TLRs like TLR2 or TLR4[2][4]. Confirm that your experimental model is appropriate. | |
| Incorrect working concentration. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and stimulus. | |
| Inconsistent Results | Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the DMSO stock solution immediately after preparation and store them at -80°C. |
| Variability in cell culture conditions. | Standardize cell density, stimulation time, and reagent concentrations across all experiments. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10-50 mM).
-
To aid dissolution, vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes and/or gently warm to 60°C until the solution is clear[2][3].
-
Once fully dissolved, create small, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage[2].
Protocol 2: General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating immune cells with this compound. Concentrations and incubation times should be optimized for each specific experiment.
-
Cell Plating: Seed cells (e.g., human PBMCs, B cells, or pDCs) in an appropriate culture plate (e.g., 96-well) at the desired density in complete culture medium (e.g., RPMI 1640 + 10% FBS)[4].
-
Compound Preparation: Thaw an aliquot of the this compound DMSO stock solution. Prepare an intermediate dilution series in complete culture medium if necessary.
-
Pre-treatment: Add the diluted this compound (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells. A typical final concentration is 5 µM[4][6]. Gently mix the plate.
-
Incubation: Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 1 hour) at 37°C and 5% CO2.
-
Stimulation: Add the specific stimulus to the wells (e.g., TLR7 agonist R837 or TLR9 agonist CpG)[4][6].
-
Final Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours for cytokine measurement or 6 days for IgG measurement)[4][6].
-
Assay Readout: Collect the supernatant for cytokine analysis (e.g., ELISA) or process the cells for analysis by flow cytometry or other methods.
Visualizations
Caption: this compound inhibits SLC15A4, leading to its degradation and blocking TLR/NOD signaling.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Proteomics - SLC15A4 [chomixbio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Potential off-target effects of the SLC15A4 inhibitor AJ2-30
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SLC15A4 inhibitor, AJ2-30.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4), an endolysosome-resident transporter.[1][2] SLC15A4 is crucial for Toll-like receptor (TLR) 7, 8, and 9 signaling, as well as for nucleotide-binding oligomerization domain-containing protein (NOD) 1 and 2 signaling in various immune cells.[1] this compound directly engages SLC15A4, leading to the inhibition of these inflammatory pathways.[1] Mechanistically, this compound disrupts the interaction between SLC15A4 and components of the mTOR pathway, which suppresses TLR-induced mTOR activation and downstream immune signaling.[1] This disruption can also lead to the destabilization and subsequent lysosomal-mediated degradation of SLC15A4.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound has demonstrated a high degree of selectivity for SLC15A4. In a cell-free profiling study against a panel of 468 kinases, this compound at a concentration of 10 μM showed minimal interaction with only three kinases: MAPKAPK2, PHKG2, and ERBB3.[1] This suggests a low potential for off-target effects related to kinase inhibition.
Q3: I am observing a phenotype in my experiment that doesn't align with the known function of SLC15A4. Could this be an off-target effect of this compound?
A3: While this compound is highly selective, it is essential to consider the possibility of off-target effects. To investigate this, you can perform several control experiments:
-
Use a negative control compound: The structurally similar but inactive analog, AJ2-18, can be used as a negative control.[1] If the observed phenotype persists with this compound but not with AJ2-18, it is more likely to be an on-target effect.
-
Utilize SLC15A4-deficient cells: The effects of this compound are dependent on the presence of SLC15A4.[1][3] If the compound has no effect in cells lacking the SLC15A4 gene, it strongly indicates that the observed phenotype is due to its interaction with SLC15A4.[3]
-
Perform a dose-response analysis: A significant difference between the concentration of this compound required to inhibit SLC15A4 and the concentration that produces the unexpected phenotype may suggest an off-target effect.
Q4: Does this compound exhibit cellular toxicity?
A4: Studies have shown no evidence of toxicity in multiple primary immune cells, including plasmacytoid dendritic cells (pDCs) and B cells, when treated with this compound.[1] However, it is always recommended to perform your own cytotoxicity assays in your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Inconsistent inhibition of TLR7/8/9 signaling | Cell type variability. | The effects of this compound can be cell-type specific. For example, it does not inhibit TLR7/8 signaling in primary macrophages.[4] Confirm the expression and role of SLC15A4 in your specific cell model. |
| Suboptimal compound concentration. | Perform a dose-response curve to determine the optimal inhibitory concentration of this compound in your experimental system. The IC50 for IFN-I and inflammatory cytokine production is approximately 1.8 μM.[2][5] | |
| Issues with compound stability or handling. | Ensure proper storage and handling of this compound to maintain its activity. | |
| Unexpected cellular phenotype observed | Off-target effect. | 1. Use the inactive analog AJ2-18 as a negative control.[1]2. Test the effect of this compound in SLC15A4-knockout or knockdown cells.[3]3. Perform a kinase screen or proteome-wide thermal shift assay to identify potential off-target binders. |
| On-target effect leading to an unknown downstream pathway. | Investigate downstream signaling pathways of SLC15A4 in your specific cellular context. SLC15A4 is known to be involved in mTOR signaling and metabolic shifts.[1][6] | |
| Compound appears inactive | Incorrect experimental setup for SLC15A4-dependent signaling. | This compound specifically inhibits endolysosomal TLR stimulation.[1] Ensure your experimental setup correctly activates these pathways (e.g., using CpG for TLR9 or R848 for TLR7/8). |
| Compound degradation. | Verify the integrity of your this compound stock. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Interaction Level | Concentration | Reference |
| MAPKAPK2 | Minimal | 10 μM | [1] |
| PHKG2 | Minimal | 10 μM | [1] |
| ERBB3 | Minimal | 10 μM | [1] |
Experimental Protocols
Protocol 1: Kinase Profiling to Assess Off-Target Effects
This protocol provides a general framework for assessing the selectivity of a small molecule inhibitor against a broad panel of kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
This compound
-
Kinase panel (commercial services are available that offer panels of hundreds of kinases)
-
Appropriate kinase buffers and substrates
-
ATP
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series of the compound to be tested.
-
Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and the appropriate reaction buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the kinase reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound. Determine the IC50 values for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context.
Objective: To confirm the engagement of this compound with SLC15A4 in intact cells and to identify potential off-target binders.
Materials:
-
Cells expressing SLC15A4
-
This compound
-
Cell lysis buffer
-
PBS
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against SLC15A4 and other potential targets
Procedure:
-
Cell Treatment: Treat the cells with this compound or a vehicle control for a specified time.
-
Cell Harvest: Harvest the cells and wash them with PBS.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against SLC15A4.
-
Data Analysis: Compare the amount of soluble SLC15A4 at different temperatures between the this compound-treated and control samples. A shift in the thermal stability of SLC15A4 upon this compound treatment indicates direct target engagement. This method can be adapted for proteome-wide analysis using mass spectrometry to identify other proteins whose thermal stability is altered by the compound.
Visualizations
Caption: A diagram of the SLC15A4 signaling pathway and the inhibitory action of this compound.
Caption: A workflow diagram for troubleshooting potential off-target effects of this compound.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Revolutionary molecule combats autoimmune diseases, including lupus and Crohn’s disease - The Brighter Side of News [thebrighterside.news]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SLC15A4 mediates M1-prone metabolic shifts in macrophages and guards immune cells from metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in AJ2-30 experiments
Welcome to the technical support center for AJ2-30 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the use of this compound, a potent inhibitor of the endolysosome-resident transporter SLC15A4.
Q1: Why am I observing no or low inhibitory activity of this compound in my assay?
A1: Several factors could contribute to a lack of this compound activity. Consider the following:
-
Compound Integrity: Ensure the proper storage and handling of this compound to maintain its stability and activity. Prepare fresh dilutions for each experiment from a validated stock.
-
Cell Type and SLC15A4 Expression: this compound's activity is dependent on the expression of its target, SLC15A4.[1][2] SLC15A4 is primarily expressed in immune cells like pDCs, B cells, and macrophages.[3] Verify the expression of SLC15A4 in your experimental cell line or primary cells.
-
Appropriate Assay Conditions: this compound specifically inhibits signaling pathways downstream of endolysosomal Toll-like receptors (TLR7, TLR8, TLR9) and NOD1/2.[1][4] It will not be effective against stimuli for other TLRs (e.g., TLR2, TLR4) or STING agonists.[3]
-
Use of Negative Control: Always include the inactive analog, AJ2-18, as a negative control in your experiments.[3] This will help determine if any observed effects are specific to this compound's inhibition of SLC15A4.
Q2: My experimental results with this compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent results can be frustrating. Here are some common sources of variability:
-
Cell Viability and Density: Ensure consistent cell seeding density and high cell viability across experiments. Compound cytotoxicity can affect results; it is recommended to perform a cytotoxicity assay.[1]
-
Reagent Quality and Consistency: Use high-quality reagents, including TLR agonists and antibodies, and ensure their consistent performance between experimental runs.
-
Timing of Treatment: The kinetics of this compound's effect can be rapid, with suppression of IFNβ transcripts observed within 1-2 hours of TLR stimulation.[1] Standardize the timing of compound treatment and stimulation.
-
In Vitro vs. In Vivo Studies: The pharmacokinetic properties of this compound should be considered in in vivo models. The compound's concentration and exposure time at the target site will influence its efficacy.[1]
Q3: I am seeing unexpected effects with the negative control compound, AJ2-18. How should I interpret this?
A3: The inactive control, AJ2-18, is structurally similar to this compound but lacks its inhibitory activity against SLC15A4.[3] If you observe significant effects with AJ2-18, it could indicate:
-
Off-target effects: At high concentrations, compounds can sometimes exhibit off-target activities. Consider performing a dose-response curve for both this compound and AJ2-18.
-
Contamination: Ensure that your stock of AJ2-18 is not contaminated with this compound or other active compounds.
-
Assay-specific artifacts: Some assay components may interact non-specifically with the control compound.
Q4: How does this compound work, and how can I confirm its mechanism of action in my experiments?
A4: this compound functions by binding to and inducing the lysosomal-mediated degradation of SLC15A4.[1][5] This destabilization of SLC15A4 disrupts downstream signaling from TLR7/8/9 and NOD receptors.[1][5]
To confirm this mechanism, you can perform the following experiments:
-
Cellular Thermal Shift Assay (CETSA): This assay can demonstrate direct target engagement by showing that this compound destabilizes SLC15A4.[1]
-
Western Blotting: Assess the protein levels of SLC15A4 in cells treated with this compound versus a vehicle control. A decrease in SLC15A4 protein levels would support the compound's mechanism of inducing degradation.
-
Downstream Signaling Analysis: Measure the phosphorylation of key downstream signaling molecules like IRF5, IRF7, and components of the mTOR pathway.[1][3] this compound treatment should lead to a reduction in their activation upon TLR stimulation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibitory activity from published studies.
| Assay | Cell Type | Stimulant | Readout | IC50 (µM) | Reference |
| IFN-α Suppression | Human pDCs | CpG-A | IFN-α | 1.8 | [1][4] |
| MDP Transport Inhibition | A549 NF-κB Reporter | MDP | NF-κB Activity | 2.6 | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TLR9-Induced IFN-α Production in Human pDCs
-
Isolate pDCs: Isolate plasmacytoid dendritic cells (pDCs) from human peripheral blood mononuclear cells (PBMCs).
-
Cell Plating: Plate the isolated pDCs in an appropriate culture medium.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or the negative control AJ2-18. Include a vehicle control (e.g., DMSO).
-
Stimulation: After a pre-incubation period with the compounds, stimulate the cells with a TLR9 agonist such as CpG-A (1 µM).[1]
-
Incubation: Incubate the cells for 24 hours.[1]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IFN-α using an ELISA kit.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells expressing SLC15A4 and treat them with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated protein fraction by centrifugation.
-
Western Blotting: Analyze the amount of soluble SLC15A4 remaining at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble SLC15A4 as a function of temperature. A shift in the melting curve to a lower temperature in the presence of this compound indicates target destabilization.[1]
Visualizing Experimental Workflows and Signaling Pathways
This compound Experimental Workflow
A generalized workflow for in vitro experiments with this compound.
This compound Mechanism of Action and Signaling Pathway
This compound inhibits TLR7/8/9 signaling by inducing the degradation of SLC15A4.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Chemical Proteomics - SLC15A4 [chomixbio.com]
Technical Support Center: Cell Viability and Toxicity Assays for AJ2-30
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for conducting cell viability and toxicity assays on AJ2-30, a potent inhibitor of the endolysosome-resident transporter SLC15A4.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small molecule inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4).[1][2] SLC15A4 is crucial for the proper function of endosomal Toll-like receptors (TLRs) 7-9 and NOD-like receptors (NODs), which are involved in innate immune responses.[1][2][4] By inhibiting SLC15A4, this compound effectively suppresses inflammatory pathways, such as the production of interferon-alpha (IFNα) by plasmacytoid dendritic cells (pDCs), and has shown potential in reducing inflammation in cells from lupus patients.[1][3]
Q2: Has the cytotoxicity of this compound been evaluated? A2: Yes, preliminary cytotoxicity evaluations have been performed. One study utilized the CytoTox 96® Non-Radioactive Cytotoxicity Assay, which measures lactate dehydrogenase (LDH) release, to assess the toxicity of this compound in unstimulated Peripheral Blood Mononuclear Cells (PBMCs).[2] This suggests the compound has been screened for immediate cytotoxic effects in immune cells. However, comprehensive toxicity profiles across various cell lines and time points may require further investigation.
Q3: Which assay should I choose to measure the viability or toxicity of this compound in my cell model? A3: The choice of assay depends on your specific research question and cell type.[5][6][7]
-
To measure membrane integrity (cytotoxicity): An LDH release assay is a suitable choice, as it quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged membranes.[5]
-
To measure metabolic activity (viability): Tetrazolium-based assays like MTT or MTS are standard methods. These assays measure the metabolic reduction of a tetrazolium salt into a colored formazan product by viable, metabolically active cells.
-
To determine the mechanism of cell death: Apoptosis assays, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Q4: What are the known IC50 values for this compound's primary function? A4: The reported IC50 values for this compound's primary inhibitory functions are 1.8 µM for IFNα suppression and 2.6 µM for MDP transport inhibition.[1][2] When designing cytotoxicity experiments, it is crucial to test a concentration range that includes, spans, and exceeds these functional IC50 values to determine the therapeutic window.
Data Presentation
Quantitative data should be organized for clear interpretation and comparison across different conditions.
Table 1: Known Functional Inhibitory Concentrations of this compound
| Parameter | Assay Type | IC50 Value | Cell System |
|---|---|---|---|
| IFNα Suppression | pDC Stimulation Assay | 1.8 µM | Human pDCs |
| MDP Transport Inhibition | NFκB Reporter Assay | 2.6 µM | Engineered A549 cells |
Data sourced from bioRxiv and Nature Chemical Biology publications.[1][2]
Table 2: Example Template for Presenting Cytotoxicity Data (LDH Assay)
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) | IC50 (µM) |
|---|---|---|---|---|
| Jurkat | 24 hours | 1 | ||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| HEK293T | 24 hours | 1 | ||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 |
| | | 100 | | |
Experimental Protocols & Workflow
A logical workflow is essential for characterizing the cytotoxic potential of a novel compound like this compound.
Protocol 1: Cytotoxicity Assessment using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO2.[8]
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose) and a positive control for maximum LDH release (e.g., lysis buffer provided by the assay kit).
-
Treatment: Add the compound dilutions to the respective wells. Include wells for:
-
Untreated cells (spontaneous LDH release).
-
Vehicle-treated cells.
-
This compound treated cells (various concentrations).
-
Maximum LDH release (add lysis buffer 45 minutes before the final step).
-
Medium background control (no cells).
-
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[8]
-
Assay Procedure:
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® kit).
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Stop the reaction using the provided stop solution.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the medium background from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based method differentiates between live, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time.[9] Include vehicle-treated control wells.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize, then combine with the supernatant from the same well to ensure apoptotic bodies are collected.[9]
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[9]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guide
Q: My LDH assay shows high background in the "spontaneous release" wells. What could be the cause? A: High spontaneous LDH release can be caused by several factors:
-
Poor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding. Do not use cells that are over-confluent.[10]
-
Rough Handling: Pipetting too vigorously during cell seeding or reagent addition can cause membrane damage. Handle cells gently.
-
Contamination: Mycoplasma or bacterial contamination can stress cells and lead to lysis. Regularly test your cell cultures.
-
Serum LDH: Some batches of serum (especially FBS) can contain endogenous LDH activity. Test each new lot of serum in a cell-free medium control.[11]
Q: My MTT/MTS assay results are not reproducible. What should I check? A: Poor reproducibility in metabolic assays often stems from inconsistencies:
-
Variable Seeding Density: Ensure a single-cell suspension before plating to avoid clumps and ensure an even distribution of cells in each well.[10]
-
Pipetting Inaccuracy: Calibrate your pipettes regularly. When adding reagents or compounds, use a multichannel pipette where possible to minimize timing differences between wells.[10]
-
"Edge Effect": Wells on the periphery of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[10]
-
Compound Interference: this compound, like other chemical compounds, could potentially interfere with the assay chemistry by directly reducing the tetrazolium salt or by altering light absorbance.[12] Always run a "compound only" control (no cells) to check for direct chemical interference.[12]
Q: In my Annexin V/PI assay, I see a high percentage of PI-positive/Annexin V-negative cells. What does this mean? A: This population typically represents necrotic cells. Necrosis is characterized by a loss of membrane integrity without the typical markers of early apoptosis (like phosphatidylserine flipping, which Annexin V detects). This could indicate that at the tested concentration, this compound is inducing rapid, non-apoptotic cell death. It could also be a result of letting the experiment run for too long, where apoptotic cells have progressed to secondary necrosis.
Q: My control (untreated) cells show a high percentage of apoptosis in the Annexin V assay. What went wrong? A: This usually points to a problem with the cell culture or harvesting procedure:
-
Harsh Trypsinization: Over-exposure to trypsin can damage cell membranes, leading to false-positive Annexin V staining. Use the lowest effective concentration of trypsin for the shortest possible time.
-
Centrifugation Stress: Spinning cells too fast or for too long can induce damage. Use gentle centrifugation conditions (e.g., 300-500 x g).
-
Nutrient Depletion: If cells were left in culture for too long without a media change before the experiment, they might have started undergoing apoptosis due to resource depletion. Ensure you are using healthy, actively growing cultures.
Hypothetical Signaling Pathway for Compound-Induced Apoptosis
While the specific mechanism of this compound-induced toxicity (if any) is not yet detailed, many compounds induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This diagram illustrates a simplified, general model.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 7. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Is Your MTT Assay the Right Choice? [promega.com]
Technical Support Center: Optimizing AJ2-30 Potency Through Structural Modifications
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on experiments involving the SLC15A4 inhibitor, AJ2-30. It includes troubleshooting guides, frequently asked questions, experimental protocols, and data regarding its structural optimization and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4), a transporter protein located in the endolysosome of immune cells.[1][2][3] SLC15A4 is crucial for the proper functioning of Toll-like receptors (TLRs) 7, 8, and 9, as well as NOD1 and NOD2 signaling pathways.[1][4] By targeting SLC15A4, this compound effectively suppresses the production of pro-inflammatory cytokines, making it a promising compound for the study and potential treatment of autoimmune diseases like lupus and Crohn's disease.[2][5]
Q2: How does this compound inhibit SLC15A4 and downstream signaling?
This compound directly binds to SLC15A4.[1][6] This interaction not only blocks the protein's function but also leads to its destabilization and subsequent degradation through the lysosomal pathway.[2][6] This dual mechanism of action—inhibition and degradation—effectively shuts down SLC15A4-dependent signaling. Consequently, the activation of downstream pathways, including TLR7-9 and NOD, is inhibited, leading to a reduction in the production of inflammatory cytokines such as type I interferons (IFN-I), TNF-α, and IL-6.[1][4][6]
Q3: What was the starting point for the development of this compound?
This compound was developed through the structural optimization of a parent compound identified from a fragment-based screening approach.[2][7] The initial hit, a fully functionalized fragment probe named FFF-21, and its analog FFF-21c, showed inhibitory activity against SLC15A4.[1][6] Further synthesis and evaluation of 24 analogs of FFF-21c led to the identification of this compound as a more potent inhibitor.[1][4]
Q4: What is the significance of the inactive analog AJ2-18?
AJ2-18 is a structurally related analog of this compound that displays no significant inhibitory activity against SLC15A4.[1] It is a crucial negative control in experiments to ensure that the observed effects of this compound are specifically due to its interaction with SLC15A4 and not due to off-target effects or the general chemical scaffold.[1][4]
Troubleshooting Guides
Issue 1: High variability in IFN-α suppression assay results.
-
Possible Cause 1: Cell health and density. Primary plasmacytoid dendritic cells (pDCs) are sensitive. Ensure consistent cell viability and plating density across wells.
-
Troubleshooting Step: Perform a cell viability assay (e.g., Trypan Blue exclusion) before plating. Optimize cell seeding density to ensure a linear response range for cytokine production.
-
Possible Cause 2: Inconsistent agonist stimulation. The activity of TLR agonists like CpG-A can vary between batches and preparations.
-
Troubleshooting Step: Aliquot and store the agonist at the recommended temperature. Use the same batch of agonist for all experiments within a single study. Titrate the agonist to determine the optimal concentration for stimulation.
-
Possible Cause 3: Purity and stability of this compound. Degradation or impurities in the compound can affect its potency.
-
Troubleshooting Step: Verify the purity of your this compound stock by an appropriate analytical method (e.g., HPLC-MS). Prepare fresh dilutions from a stock solution for each experiment.
Issue 2: No significant inhibition of NOD2 signaling observed.
-
Possible Cause 1: Inefficient delivery of NOD2 ligand. The transport of muramyl dipeptide (MDP), a NOD2 ligand, is dependent on SLC15A4 expression and localization.
-
Troubleshooting Step: Confirm SLC15A4 expression in your cell line (e.g., A549 NF-κB reporter cells). Ensure that the cells are properly stimulated with MDP at a concentration known to elicit a response.
-
Possible Cause 2: Cell line is not responsive. The reporter cell line may have lost its responsiveness to NOD2 stimulation.
-
Troubleshooting Step: Include a positive control (e.g., a known inhibitor of NOD2 signaling) to validate the assay. Regularly check the responsiveness of the cell line to MDP.
Issue 3: Off-target effects observed in experiments.
-
Possible Cause: The concentration of this compound used is too high, leading to non-specific interactions.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration range for specific SLC15A4 inhibition. Always include the inactive analog, AJ2-18, as a negative control to differentiate between specific and non-specific effects.[1]
Quantitative Data Summary
The potency of this compound and its analogs has been quantified in various functional assays. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Potency of this compound and Control Analogs
| Compound | IFN-α Suppression IC₅₀ (µM) in human pDCs (CpG-A stimulated) | MDP Transport Inhibition IC₅₀ (µM) in A549-NF-κB cells |
| This compound | 1.8 | 2.6 |
| AJ2-18 (Inactive Control) | No observable activity | No observable activity |
| AJ2-32 (Photoaffinity Probe) | Similar to this compound | Similar to this compound |
| AJ2-90 (Inactive Probe) | No observable activity | No observable activity |
Data compiled from Chiu et al., Nature Chemical Biology, 2024.[1]
Key Experimental Protocols
Protocol 1: IFN-α Suppression Assay in Human pDCs
Objective: To determine the potency of compounds in inhibiting TLR9-mediated IFN-α production in primary human plasmacytoid dendritic cells (pDCs).
Methodology:
-
Isolation of pDCs: Isolate pDCs from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Plating: Plate the isolated pDCs at a density of 2 x 10⁴ cells/well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., AJ2-18) in cell culture medium. Add the compounds to the respective wells and incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with a TLR9 agonist, such as CpG-A (1 µM), for 24 hours.
-
Cytokine Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IFN-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-α concentration against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: NOD2 Signaling Inhibition Assay
Objective: To assess the ability of compounds to inhibit SLC15A4-mediated transport of the NOD2 ligand, MDP.
Methodology:
-
Cell Culture: Use A549 cells engineered to express an NF-κB-luciferase reporter, human NOD2, and membrane-localized human SLC15A4.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and control compounds for 1 hour.
-
Stimulation: Add the NOD2 ligand, MDP (500 ng/mL), to the wells and incubate for 24 hours.
-
Luciferase Assay: Measure the NF-κB reporter activity using a luciferase assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a vehicle-treated control and plot the inhibition percentage against the compound concentration to determine the IC₅₀ value.[8]
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits SLC15A4, blocking TLR7-9 and NOD signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for the identification and validation of potent SLC15A4 inhibitors.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Revolutionary molecule combats autoimmune diseases, including lupus and Crohn’s disease - The Brighter Side of News [thebrighterside.news]
- 6. Chemical Proteomics - SLC15A4 [chomixbio.com]
- 7. lupusnewstoday.com [lupusnewstoday.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: AJ2-30 and Negative Control Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the SLC15A4 inhibitor, AJ2-30, and its associated negative control compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended negative control for experiments involving this compound?
A1: The recommended negative control compound for this compound is AJ2-18 .[1][2][3] AJ2-18 is a structurally related analog of this compound that has been shown to be inactive in suppressing SLC15A4-mediated signaling pathways.[1][2] For experiments involving photoaffinity probes, AJ2-90 serves as the corresponding inactive control for the active probe AJ2-32.[1][2]
Q2: Why is it crucial to include a negative control in my this compound experiments?
A2: Including a negative control like AJ2-18 is essential to ensure that the observed effects are specifically due to the inhibition of SLC15A4 by this compound and not due to off-target effects or the compound's chemical scaffold. By comparing the results from this compound treatment with those from AJ2-18 treatment, researchers can confidently attribute any changes in signaling or cytokine production to the specific activity of this compound.
Q3: What is the primary target of this compound?
A3: The primary target of this compound is Solute Carrier Family 15 Member 4 (SLC15A4), an endolysosomal transmembrane protein.[4][5][6] this compound directly engages with SLC15A4, leading to its degradation via the lysosomal pathway.[4][5]
Q4: What is the mechanism of action for this compound?
A4: this compound exerts its anti-inflammatory effects by inhibiting the function of SLC15A4.[5] This inhibition disrupts downstream signaling pathways, including Toll-like receptor (TLR) 7, 8, and 9, as well as NOD1 and NOD2 signaling.[1][4] This ultimately leads to a reduction in the production of inflammatory cytokines such as IFN-α.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant difference observed between this compound and AJ2-18 treated groups. | 1. Cell type is not responsive: The targeted pathway (TLR7/8/9, NOD) may not be active in the chosen cell line. 2. Suboptimal compound concentration: The concentration of this compound may be too low to elicit a response. 3. Incorrect stimulus: The stimulus used may not activate the SLC15A4-dependent pathway. | 1. Use primary immune cells known to express SLC15A4, such as plasmacytoid dendritic cells (pDCs), B cells, or macrophages.[1] 2. Perform a dose-response experiment to determine the optimal concentration of this compound. A concentration of 5 μM has been shown to be effective in several studies.[1][7] 3. Use appropriate stimuli for the target pathway, such as CpG-A for TLR9 in pDCs or R848 for TLR7/8 in monocytes.[1] |
| High background or off-target effects observed with this compound. | 1. Compound precipitation: this compound may not be fully solubilized. 2. Cell toxicity: The concentration of this compound may be too high, leading to cytotoxicity. | 1. Ensure complete solubilization of this compound in a suitable solvent like DMSO before adding it to the cell culture medium.[8] 2. Perform a cytotoxicity assay to determine the optimal non-toxic concentration of this compound for your specific cell type. |
| Inconsistent results across experiments. | 1. Variability in primary cells: Primary cells from different donors can have varied responses. 2. Reagent instability: The compounds or stimuli may have degraded over time. | 1. When using primary cells, include samples from multiple donors to ensure the results are reproducible. 2. Aliquot and store compounds and stimuli at the recommended temperatures to maintain their activity. Prepare fresh dilutions for each experiment. |
Experimental Protocols & Data
Inhibition of TLR9-induced IFN-α Production in human pDCs
This experiment assesses the ability of this compound to inhibit the production of IFN-α in primary human plasmacytoid dendritic cells (pDCs) stimulated with a TLR9 agonist.
Methodology:
-
Isolate pDCs from human peripheral blood mononuclear cells (PBMCs).
-
Pre-treat the isolated pDCs with varying concentrations of this compound or the negative control AJ2-18 for 1 hour.
-
Stimulate the cells with the TLR9 agonist CpG-A (1 μM).
-
Incubate the cells for 24 hours.
-
Measure the concentration of IFN-α in the cell supernatant using an ELISA kit.
Expected Results:
| Compound | Concentration | IFN-α Suppression (IC50) |
| This compound | Varies | ~1.8 µM[2] |
| AJ2-18 | Varies | No significant suppression |
Table 1: Expected inhibitory concentration of this compound on IFN-α production.
Inhibition of NOD2 Signaling
This protocol evaluates the effect of this compound on NOD2 signaling in A549 cells engineered to express an NF-κB reporter.
Methodology:
-
Culture A549 NF-κB reporter cells recombinantly expressing membrane-localized SLC15A4.
-
Treat the cells with different concentrations of this compound or the negative control AJ2-18.
-
Stimulate the cells with the NOD2 agonist MDP (muramyl dipeptide).
-
Measure the NF-κB reporter activity (e.g., luciferase) to quantify the inhibition of NOD2 signaling.
Expected Results:
| Compound | Concentration | MDP Transport Inhibition (IC50) |
| This compound | Varies | ~2.6 µM[2] |
| AJ2-18 | Varies | No significant inhibition |
Table 2: Expected inhibitory concentration of this compound on NOD2 signaling.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits SLC15A4, disrupting TLR and NOD signaling.
Experimental Workflow for Testing this compound
Caption: Workflow for evaluating this compound's inhibitory activity.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]
- 4. Chemical Proteomics - SLC15A4 [chomixbio.com]
- 5. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 6. lupusnewstoday.com [lupusnewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Addressing batch-to-batch variability of AJ2-30
Welcome to the technical support center for AJ2-30, a first-in-class inhibitor of the endolysosome transporter Solute Carrier Family 15 Member 4 (SLC15A4). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues, including batch-to-batch variability, that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of SLC15A4.[1][2] It exerts its anti-inflammatory effects by binding to SLC15A4, leading to the protein's destabilization and subsequent degradation through the lysosomal pathway.[1] This reduction in SLC15A4 levels effectively inhibits the activation of Toll-like receptors 7, 8, and 9 (TLR7/8/9) and Nucleotide-binding Oligomerization Domain-containing protein (NOD) signaling, which are crucial pathways in innate immunity.[1][2]
Q2: I'm observing a decrease in the inhibitory effect of a new batch of this compound compared to my previous experiments. What could be the cause?
A2: A decrease in inhibitory effect with a new batch can stem from several factors. These may include variations in the purity, concentration, or stability of the compound. It is also possible that experimental conditions, such as cell passage number or reagent quality, have changed. A systematic approach to troubleshooting is recommended to pinpoint the exact cause.
Q3: How can I be sure that the observed phenotype in my experiment is a direct result of SLC15A4 inhibition by this compound?
A3: To confirm that the observed effects are on-target, several control experiments are recommended. These include performing a dose-response curve to ensure the effect is concentration-dependent. Additionally, using a structurally distinct inhibitor of the same target can help validate the phenotype. A rescue experiment, where a resistant mutant of the target protein is expressed, can provide strong evidence for an on-target mechanism. In the case of this compound, testing its effect in cells lacking the SLC15A4 gene would be a definitive control; the drug should have no effect in these cells.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Issue: Reduced Potency of a New this compound Batch
If you are experiencing a significant decrease in the expected inhibitory activity with a new lot of this compound, please follow the steps outlined below.
1. Verify Compound Identity and Purity:
-
Action: Request the Certificate of Analysis (CoA) for the new batch from the supplier. Compare the purity specifications (typically ≥98%) with previous batches.[3]
-
Rationale: Impurities can interfere with the activity of the compound or introduce confounding biological effects.
2. Confirm Accurate Molarity of Stock Solution:
-
Action: Prepare a fresh stock solution from the new batch. If possible, verify the concentration using an analytical method such as UV/Vis spectroscopy, if a molar extinction coefficient is known.
-
Rationale: Inaccurate weighing or incomplete solubilization can lead to a lower than expected stock concentration.
3. Perform a Dose-Response Curve:
-
Action: Conduct a dose-response experiment with the new batch and compare the IC50 value to that of a previous, well-performing batch. The reported IC50 for this compound in reducing IFN-α levels is approximately 1.8 µM.[3]
-
Rationale: A rightward shift in the dose-response curve for the new batch would indicate lower potency.
4. Assess Compound Stability:
-
Action: Ensure proper storage of the compound (as a solid and in solution) according to the manufacturer's recommendations. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Rationale: Degradation of the compound will lead to a decrease in its effective concentration.
Quality Control Parameters for this compound
When evaluating a new batch of this compound, consider the following quality control parameters. This data should ideally be provided by the supplier on the Certificate of Analysis.
| Parameter | Method | Recommended Specification | Purpose |
| Identity | ¹H-NMR, LC-MS | Conforms to structure | Confirms the chemical structure is correct. |
| Purity | HPLC/UPLC | ≥ 98% | Ensures the absence of significant impurities. |
| Solubility | Visual Inspection | Clear solution at specified concentration | Confirms the compound dissolves properly in the recommended solvent (e.g., DMSO).[3] |
| Appearance | Visual Inspection | White to off-white solid | Provides a basic check for gross contamination or degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom.
-
Based on the molecular weight (354.5 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).[3]
-
Add the calculated volume of high-purity DMSO to the vial.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Functional Assay for this compound Activity (Based on TLR9 Inhibition)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Plate primary human plasmacytoid dendritic cells (pDCs) or a relevant cell line in a 96-well plate at a predetermined density.
-
Compound Treatment: Prepare serial dilutions of this compound (from the new and a trusted older batch) in cell culture medium. Add the diluted compound to the cells and incubate for a pre-determined time (e.g., 1-2 hours).
-
Stimulation: Add a TLR9 agonist, such as CpG-A, to the wells to stimulate the cells.[2]
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IFN-α using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-α concentration against the log of the this compound concentration and determine the IC50 value for each batch using a non-linear regression analysis.
Visualizing the this compound Pathway and Workflow
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the signaling pathway of this compound and a recommended experimental workflow for batch validation.
Caption: this compound inhibits inflammatory signaling by promoting the lysosomal degradation of SLC15A4.
Caption: A logical workflow for validating a new batch of this compound before use in critical experiments.
References
Time-course and dose-response studies with AJ2-30
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for conducting time-course and dose-response studies with AJ2-30, a potent inhibitor of SLC15A4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4), a transporter protein located in the endolysosome.[1][2][3] It directly engages with SLC15A4 and leads to its degradation through the lysosomal pathway.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting SLC15A4, which disrupts downstream inflammatory signaling pathways. Specifically, it has been shown to inhibit the activation of Toll-like receptor 7-9 (TLR7-9) signaling and Nucleotide-binding oligomerization domain-containing protein 1/2 (NOD1/2) activation.[1][3] This leads to a reduction in the production of inflammatory cytokines.[1][4]
Q3: What are the key signaling pathways affected by this compound?
A3: this compound primarily impacts the following signaling pathways:
-
TLR7/8/9 Signaling: It suppresses the production of Type I interferons (e.g., IFN-α) and other inflammatory cytokines upon stimulation of these endolysosomal TLRs.[1][4]
-
NOD1/2 Signaling: It blocks the activation of NOD1 and NOD2 signaling in response to bacterial dipeptides.[1]
-
mTOR Signaling: this compound demonstrates a dose-dependent impairment of mTOR pathway activation in immune cells stimulated with TLR7/8 or TLR9 agonists.[1]
Q4: In which cell types has this compound been shown to be effective?
A4: this compound has demonstrated activity in a variety of primary human and mouse immune cells, including plasmacytoid dendritic cells (pDCs), B cells, and monocytes.[1][4] It has also been evaluated in immune cells derived from patients with lupus.[2][4]
Q5: Is there a recommended negative control for experiments with this compound?
A5: Yes, the structurally related analog, AJ2-18 , is an inactive control compound and is recommended for use in experiments to ensure the observed effects are specific to SLC15A4 inhibition by this compound.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of cytokine production observed. | Incorrect cell type: this compound's inhibitory effects on TLR signaling are cell-type specific. For instance, it does not inhibit TLR7/8 signaling in primary human macrophages.[5][6] | Confirm that the cell type used is responsive to SLC15A4 inhibition. B cells and pDCs are recommended. |
| Inappropriate stimulus: this compound is specific to endolysosomal TLRs (TLR7-9) and NOD signaling. It does not block activation by non-endosomal TLR agonists like Pam3CSK4 (TLR2) or LPS (TLR4).[1] | Ensure you are using an appropriate agonist for TLR7, TLR8, TLR9, NOD1, or NOD2 (e.g., R848, CpG, MDP). | |
| Compound degradation: Improper storage or handling may lead to compound degradation. | Store this compound as recommended by the supplier. Prepare fresh dilutions for each experiment. | |
| High variability between experimental replicates. | Cell health and density: Variations in cell viability or density can significantly impact results. | Ensure consistent cell seeding densities and high viability (>95%) before starting the experiment. |
| Inconsistent treatment duration: The timing of stimulus and inhibitor addition is critical. | Adhere strictly to the optimized treatment times outlined in the experimental protocols. | |
| Unexpected off-target effects. | High concentration of this compound: While selective, very high concentrations might lead to off-target binding. | Perform a dose-response study to determine the optimal concentration with maximal target inhibition and minimal off-target effects. The IC50 for IFN-α suppression is approximately 1.8 µM.[1][7] |
| Contamination: Mycoplasma or other contaminants can activate immune cells and interfere with the experiment. | Regularly test cell cultures for contamination. |
Quantitative Data Summary
Table 1: Dose-Response of this compound in Functional Assays
| Assay | Cell Type/System | IC50 | Reference |
| IFN-α Suppression | TLR9-stimulated human pDCs | 1.8 µM | [1] |
| MDP Transport Inhibition | NOD2 activation assay | 2.6 µM | [1] |
Table 2: Time-Course of this compound Treatment in Cellular Assays
| Assay | Cell Type | Treatment Duration | Experimental Condition | Reference |
| IFN-α Production | Human pDCs | 24 hours | Co-treatment with TLR agonists (e.g., CpG-A, R848) | [1] |
| TNF-α Production | Primary human monocytes | 24 hours | Co-treatment with R848 | [1] |
| B Cell Activation (CD86 expression) | Mouse B cells | 24 hours | Co-treatment with TLR7 and TLR9 stimuli | [1] |
| SLC15A4 Degradation | Human B cells | 16 hours | Co-incubation with this compound (10 µM) | [1] |
| TLR7/8 Signaling Inhibition | Primary human derived macrophages | 22 hours | Co-treatment with R848 | [5][6] |
Experimental Protocols
1. Inhibition of TLR-Induced Cytokine Production in Human pDCs
-
Cell Isolation: Isolate plasmacytoid dendritic cells (pDCs) from human peripheral blood mononuclear cells (PBMCs).
-
Treatment: Plate the isolated pDCs and treat with either DMSO (vehicle), AJ2-18 (inactive control, 5 µM), or this compound (5 µM).
-
Stimulation: After a pre-incubation period (if any), add the respective TLR agonist:
-
TLR9: CpG-A (1 µM) or CpG-B (1 µM)
-
TLR7/8: R848 (5 µg/mL)
-
TLR7: R837 (5 µg/mL)
-
-
Incubation: Incubate the cells for 24 hours.
-
Analysis: Collect the supernatant and measure the concentration of IFN-α using an ELISA kit.
2. Assessment of mTOR Pathway Activation in Human B cells
-
Cell Isolation: Isolate B cells from human PBMCs.
-
Treatment: Treat the B cells with varying concentrations of this compound or AJ2-18 as a control.
-
Stimulation: Stimulate the cells with a TLR7/8 agonist (e.g., R848) or a TLR9 agonist (e.g., CpG).
-
Incubation: Incubate for the desired time point to assess phosphorylation events (e.g., 30 minutes to 2 hours).
-
Analysis: Lyse the cells and perform Western blotting to detect the phosphorylation status of mTOR pathway components, such as p-mTOR and p-4E-BP1.
3. NOD2 Signaling Activation Assay
-
Cell Line: Use a reporter cell line, such as THP1-DUAL™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Treatment: Treat the cells with a dose range of this compound or the inactive control AJ2-18.
-
Stimulation: Stimulate the cells with the NOD2 ligand, muramyl dipeptide (MDP).
-
Incubation: Incubate the cells for 24 hours.
-
Analysis: Measure the SEAP activity in the supernatant according to the manufacturer's instructions to quantify NF-κB activation.[6]
Visualizations
Caption: this compound inhibits SLC15A4, blocking TLR7-9 and NOD1/2 signaling pathways.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 3. Chemical Proteomics - SLC15A4 [chomixbio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating the Specificity of AJ2-30: A Comparison Guide Using SLC15A4 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the SLC15A4 inhibitor, AJ2-30, in wild-type versus SLC15A4 knockout cells, supported by experimental data. The evidence strongly indicates that this compound's anti-inflammatory effects are directly mediated through its interaction with SLC15A4.
Executive Summary
This compound is a novel small molecule inhibitor targeting Solute Carrier Family 15 Member 4 (SLC15A4), an endolysosome-resident transporter implicated in autoimmune diseases.[1][2] SLC15A4 is crucial for the signaling of Toll-like receptors (TLRs) 7 and 9, which are key sensors of nucleic acids that drive inflammatory responses.[1][3] The validation of this compound's specificity is critical for its development as a therapeutic agent. The most definitive method for confirming on-target activity is to assess the compound's efficacy in cells genetically engineered to lack the target protein. This guide presents data from studies utilizing SLC15A4 knockout (KO) cells, demonstrating that the inhibitory effects of this compound are abolished in the absence of SLC15A4.[1][4][5]
Data Presentation: this compound's Performance in Wild-Type vs. SLC15A4 KO Cells
The following table summarizes the key quantitative data from comparative studies of this compound in wild-type (WT) and SLC15A4 knockout (feeble) mouse-derived immune cells. The data consistently show that this compound's inhibitory effects on TLR7/9-mediated inflammatory responses are dependent on the presence of SLC15A4.
| Assay | Cell Type | Stimulus | Readout | This compound Effect in Wild-Type Cells | This compound Effect in SLC15A4 KO (feeble) Cells |
| B Cell Activation | Mouse B Cells | R837 (TLR7 agonist) | CD86 Expression | Significant suppression of CD86 upregulation.[1] | No further suppression of already reduced CD86 upregulation.[1] |
| Cytokine Production | Mouse B Cells | R837 (TLR7 agonist) | IL-6 Production | Significant inhibition of IL-6 production.[1] | No effect on IL-6 production.[1] |
| Cytokine Production | Human pDCs | CpG-A (TLR9 agonist) | IFN-α Production | Potent inhibition with an IC50 of 1.8 µM.[1][6] | Not explicitly tested, but genetic deletion of SLC15A4 abrogates this response. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Generation of SLC15A4 Knockout (KO) Cell Lines
SLC15A4 knockout cell lines are generated using CRISPR-Cas9 genome editing technology to introduce a null mutation in the Slc15a4 gene.
-
gRNA Design and Synthesis: Guide RNAs (gRNAs) are designed to target a critical exon of the Slc15a4 gene.
-
Vector Construction: The gRNA sequences are cloned into a Cas9 expression vector.
-
Transfection: The Cas9/gRNA expression vector is introduced into the target cells (e.g., murine hematopoietic stem cells) via electroporation or viral transduction.
-
Selection and Clonal Isolation: Transfected cells are selected using an appropriate marker (e.g., antibiotic resistance), and single-cell clones are isolated by limiting dilution.
-
Validation: Knockout is confirmed by Sanger sequencing of the targeted genomic region to identify frameshift mutations and by Western blot analysis to confirm the absence of the SLC15A4 protein.
B Cell Activation Assay
This assay measures the expression of the co-stimulatory molecule CD86 on the surface of B cells as a marker of activation.
-
Cell Isolation: B cells are isolated from the spleens of wild-type and SLC15A4 KO mice.
-
Cell Culture and Treatment: Cells are cultured in the presence of a TLR7 agonist (e.g., R837) and treated with either this compound or a vehicle control.
-
Staining: After a 24-hour incubation, cells are stained with fluorescently labeled antibodies against B cell surface markers (e.g., B220) and the activation marker CD86.
-
Flow Cytometry: The percentage of CD86-positive B cells is quantified using a flow cytometer.
Cytokine Production Assay (ELISA)
This assay quantifies the amount of a specific cytokine, such as IL-6, secreted into the cell culture supernatant.
-
Cell Culture and Treatment: Immune cells (e.g., mouse B cells) are cultured and stimulated as described above.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of the cytokine of interest (e.g., IL-6) in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Mandatory Visualizations
SLC15A4 Signaling Pathway and this compound's Mechanism of Action
SLC15A4 is an endolysosomal transporter that plays a critical role in the activation of TLR7 and TLR9 signaling pathways.[1] Upon recognition of their respective ligands (single-stranded RNA for TLR7 and CpG DNA for TLR9), these receptors recruit signaling adaptors, leading to the activation of the mTOR pathway.[7][8][9] This, in turn, promotes the activation of transcription factors IRF5 and IRF7, which drive the production of type I interferons and other pro-inflammatory cytokines.[7] this compound inhibits this pathway by directly engaging SLC15A4, which not only blocks its function but also leads to its destabilization and subsequent lysosomal degradation.[2] This disruption of SLC15A4 function prevents the activation of the downstream mTOR-IRF5/7 axis.[7]
Caption: this compound inhibits TLR7/9 signaling by targeting SLC15A4.
Experimental Workflow for Validating this compound Specificity
The following diagram illustrates the logical workflow for confirming that this compound's activity is dependent on SLC15A4.
Caption: Validating this compound specificity with knockout cells.
Conclusion
The data derived from studies using SLC15A4 knockout cells provide compelling evidence for the on-target specificity of this compound. The consistent observation that this compound's inhibitory effects on TLR7/9-mediated inflammation are abrogated in the absence of SLC15A4 strongly supports its mechanism of action. This rigorous validation is a critical step in the preclinical development of this compound as a potential therapeutic for autoimmune diseases such as lupus.[4] Further research will continue to elucidate the full therapeutic potential of this promising SLC15A4 inhibitor.
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Proteomics - SLC15A4 [chomixbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 5. Revolutionary molecule combats autoimmune diseases, including lupus and Crohn’s disease - The Brighter Side of News [thebrighterside.news]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. The histidine transporter SLC15A4 coordinates mTOR-dependent inflammatory responses and pathogenic antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to AJ2-30 and Other Known Inhibitors of the Toll-like Receptor Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Toll-like receptor (TLR) pathway inhibitor, AJ2-30, with other established inhibitors. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
Introduction to TLR Pathway Inhibition
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of TLR signaling is implicated in a variety of inflammatory and autoimmune diseases, making TLRs attractive therapeutic targets. The TLR signaling pathway is broadly divided into two main branches: the MyD88-dependent pathway, utilized by most TLRs, and the TRIF-dependent pathway, which is specific to TLR3 and TLR4. Both pathways culminate in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and type I interferons.
This compound is a recently identified small molecule inhibitor that targets SLC15A4, a solute carrier protein essential for the function of endosomal TLRs, specifically TLR7, TLR8, and TLR9. By inhibiting SLC15A4, this compound effectively dampens the inflammatory response mediated by these receptors. This guide compares the mechanism and performance of this compound with other well-known TLR pathway inhibitors.
TLR Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by TLR activation.
Caption: Simplified overview of Toll-like receptor (TLR) signaling pathways.
Quantitative Comparison of TLR Pathway Inhibitors
The following tables summarize the available quantitative data for this compound and other known TLR pathway inhibitors. It is important to note that direct head-to-head comparisons in the same experimental systems are limited, and thus, these values should be interpreted with caution.
| Inhibitor | Target(s) | IC50 | Cell Type / Assay | Reference |
| This compound | SLC15A4 (indirectly TLR7, 8, 9) | 1.8 µM | Human pDCs (IFN-α suppression) | [1][2] |
| 2.6 µM | MDP transport inhibition | [1] | ||
| Chloroquine | Endosomal acidification, TLR9 | >50% inhibition at 1 µg/mL (~3 µM) | HEK293 cells (TLR9 activation) | |
| Hydroxychloroquine | Endosomal acidification, TLR7, 9 | 3 µM (effective concentration) | In vitro TLR responses | [3] |
| TAK-242 (Resatorvid) | TLR4 | 1.1 - 11 nM | Macrophages (NO, TNF-α, IL-6 production) | [4] |
Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action and Specificity
| Inhibitor | Mechanism of Action | Specificity |
| This compound | Inhibits the solute carrier protein SLC15A4, which is essential for the function of endosomal TLRs. This leads to the suppression of TLR7, TLR8, and TLR9 signaling.[1][4] It also blocks NOD1 and NOD2 signaling mediated by bacterial dipeptides.[2] | Selective for endosomal TLRs (TLR7, 8, 9) and NOD1/2. Does not inhibit TLR2 or TLR4 signaling.[1] |
| Chloroquine / Hydroxychloroquine | Weak bases that accumulate in acidic compartments like endosomes, increasing their pH. This inhibits the function of pH-dependent enzymes and the binding of nucleic acids to endosomal TLRs. | Broadly inhibits endosomal TLRs (TLR3, 7, 8, 9) due to its effect on endosomal acidification. |
| TAK-242 (Resatorvid) | A small molecule that binds to the intracellular domain of TLR4, thereby disrupting its interaction with adaptor proteins and inhibiting downstream signaling. | Highly selective for TLR4. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
IFN-α Production Assay in Human Plasmacytoid Dendritic Cells (pDCs)
This assay is used to measure the inhibitory effect of compounds on the production of Interferon-alpha (IFN-α), a key cytokine produced by pDCs upon stimulation of endosomal TLRs.
Experimental Workflow Diagram:
Caption: Workflow for measuring IFN-α production by pDCs.
Methodology:
-
Isolation of pDCs: Plasmacytoid dendritic cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy human donors using magnetic-activated cell sorting (MACS) with specific antibodies.
-
Cell Culture: Isolated pDCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.
-
Inhibitor Treatment: pDCs are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control for 1-2 hours at 37°C.
-
TLR Stimulation: Cells are then stimulated with a TLR7 agonist (e.g., R848) or a TLR9 agonist (e.g., CpG-A) for 24 hours.[1]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected by centrifugation.
-
ELISA: The concentration of IFN-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis.
NOD1/2 Signaling Reporter Assay
This cell-based assay is used to assess the inhibitory activity of compounds on the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and 2 (NOD2) signaling pathways.
Methodology:
-
Cell Line: A human embryonic kidney cell line (HEK293) stably co-transfected with a NOD1 or NOD2 expression vector and an NF-κB-luciferase reporter vector is used.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are pre-treated with different concentrations of the test inhibitor (e.g., this compound) or a vehicle control for 1-2 hours.
-
Ligand Stimulation: Cells are then stimulated with the NOD1 ligand (e.g., TriDAP) or the NOD2 ligand (e.g., MDP) for 6-8 hours.[2]
-
Luciferase Assay: After stimulation, cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: The NF-κB-driven luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. The percentage of inhibition is calculated, and the IC50 value is determined.
Summary and Conclusion
This compound represents a promising new class of TLR pathway inhibitors with a distinct mechanism of action targeting SLC15A4. Its selectivity for endosomal TLRs (TLR7, 8, and 9) and NOD1/2 signaling pathways offers a more targeted approach to immunosuppression compared to broader inhibitors like chloroquine and hydroxychloroquine. While direct comparative data is still emerging, the available information suggests that this compound is a potent inhibitor of specific inflammatory pathways with therapeutic potential for autoimmune and inflammatory diseases. In contrast, TAK-242 is a highly potent and selective inhibitor of TLR4, making it suitable for conditions where TLR4-mediated inflammation is the primary driver. The choice of inhibitor will ultimately depend on the specific TLR pathway implicated in the disease model under investigation. Further head-to-head studies are warranted to provide a more definitive comparison of the efficacy and safety of these inhibitors.
References
AJ2-30: A Comparative Analysis of Selectivity for the SLC15A4 Transporter
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity of the novel SLC15A4 inhibitor, AJ2-30, with other SLC family transporters. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying pathways and workflows.
Executive Summary
This compound is a potent and selective inhibitor of the solute carrier (SLC) family member SLC15A4, a transporter implicated in autoimmune and inflammatory diseases.[1][2] Experimental evidence demonstrates that this compound effectively inhibits SLC15A4-mediated signaling pathways with high specificity. Notably, it exhibits no inhibitory activity against the closely related family member, SLC15A3, which shares the highest sequence similarity with SLC15A4.[1][3] This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.
Cross-Reactivity Data
The selectivity of this compound has been primarily evaluated against its closest homolog, SLC15A3. The data clearly indicates a lack of cross-reactivity.
| Transporter | Target/Function | This compound Activity | IC50 | Reference |
| SLC15A4 | MDP Transport Inhibition | Active | 2.6 µM | [3] |
| IFN-α Suppression | Active | 1.8 µM | [3] | |
| SLC15A3 | NOD2 Ligand Transport | Inactive | No activity observed | [1][3] |
Further supporting its selectivity, cell-free profiling of this compound at a concentration of 10 µM against a broad panel of 468 kinases revealed minimal interaction, with only three kinases (MAPKAPK2, PHKG2, and ERBB3) identified as weak interacting partners.[1] While comprehensive screening data across a wider range of SLC transporters is not yet publicly available, the existing data strongly suggests a high degree of selectivity for SLC15A4.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity and how its selectivity is assessed, the following diagrams illustrate the relevant biological pathway and the experimental workflow used in its characterization.
References
Confirming On-Target Engagement of AJ2-30 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methodologies for confirming the on-target engagement of AJ2-30, a novel inhibitor of the solute carrier family 15 member 4 (SLC15A4). Direct engagement of this compound with its target, SLC15A4, has been demonstrated in multiple primary immune cell types, leading to the suppression of inflammatory signaling pathways.[1] This document outlines the key experimental approaches used to validate this interaction, presenting supporting data and detailed protocols to aid researchers in their own investigations.
Introduction to this compound and On-Target Engagement
This compound is a potent small molecule inhibitor of SLC15A4, an endolysosome-resident transporter crucial for the activation of Toll-like receptors (TLRs) 7, 8, and 9, as well as NOD1/2 signaling in immune cells.[1][2] By inhibiting SLC15A4, this compound effectively blocks downstream inflammatory cytokine production, highlighting its therapeutic potential for autoimmune diseases like lupus.[3][4][5] Verifying that a compound like this compound directly interacts with its intended target within a cellular context is a critical step in drug development. This process, known as on-target engagement, validates the mechanism of action and provides confidence in the observed biological effects.
Methods for Confirming this compound On-Target Engagement
Several robust methods have been employed to confirm the direct binding of this compound to SLC15A4 in primary cells. This guide will focus on two primary methodologies: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics using photoaffinity probes.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a ligand to its target protein in a cellular environment.[6][7][8] The principle is based on the ligand-induced thermal stabilization or destabilization of the target protein.[6] In the case of this compound, its binding to SLC15A4 leads to a notable destabilization of the protein.[1]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Key Findings with this compound:
Treatment of CAL-1 cells (a human B-cell line) and primary human immune cells with this compound resulted in a concentration-dependent decrease in the thermal stability of SLC15A4.[1] This effect was not observed with the inactive control compound, AJ2-18, demonstrating the specificity of the interaction.[1]
Chemical Proteomics with Photoaffinity Probes
This approach utilizes a modified version of the inhibitor, in this case, AJ2-32, which is an analogue of this compound containing a photoaffinity tag.[1][9] This allows for covalent cross-linking of the probe to its binding partners upon UV irradiation, enabling subsequent enrichment and identification by mass spectrometry.
Experimental Workflow:
References
- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New immune system-targeting compounds show early promise in treating lupus | Scripps Research [scripps.edu]
- 4. Chemical Proteomics - SLC15A4 [chomixbio.com]
- 5. lupusnewstoday.com [lupusnewstoday.com]
- 6. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
AJ2-30: A Potent and Selective Inhibitor of SLC15A4 Over SLC15A3
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitor AJ2-30's selectivity for the solute carrier SLC15A4 over its closely related family member, SLC15A3. This document outlines the quantitative data demonstrating this selectivity, details the experimental protocols used, and illustrates the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high potency against SLC15A4, a transporter implicated in inflammatory and autoimmune diseases. Experimental data confirms that this compound effectively blocks SLC15A4-mediated functions, including downstream signaling from Toll-like receptors (TLR7-9) and NOD-like receptors (NOD1/2). Crucially, this compound exhibits remarkable selectivity for SLC15A4, showing no activity against the closely related transporter SLC15A3 at effective concentrations. This selectivity is critical for a targeted therapeutic approach, minimizing potential off-target effects.
Data Presentation
The following table summarizes the quantitative data on the inhibitory activity of this compound against SLC15A4 and its lack of activity against SLC15A3.
| Target | Assay | Endpoint | This compound Activity | Reference |
| SLC15A4 | IFN-α Suppression in human pDCs | IC50 | 1.8 µM | [1] |
| SLC15A4 | MDP Transport Inhibition | IC50 | 2.6 µM | [1] |
| SLC15A3 | MDP Transport Inhibition | % Inhibition | No activity at 5 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
IFN-α Suppression Assay in Primary Human Plasmacytoid Dendritic Cells (pDCs)
This assay evaluates the ability of this compound to inhibit the production of Interferon-alpha (IFN-α), a key cytokine in the anti-viral response and autoimmune diseases, which is dependent on SLC15A4 function.
Cell Isolation and Culture:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
Plasmacytoid dendritic cells (pDCs) are then isolated from the PBMC population using magnetic-activated cell sorting (MACS).
-
Isolated pDCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and IL-3.
Compound Treatment and Stimulation:
-
pDCs are pre-treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).
-
Following pre-treatment, cells are stimulated with a TLR9 agonist, such as CpG-A (e.g., at 1 µM), or a TLR7/8 agonist, like R848 (e.g., at 5 µg/mL), to induce IFN-α production.
-
The cells are incubated for 24 hours at 37°C in a humidified incubator with 5% CO2.
Quantification of IFN-α:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of IFN-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of this compound.
MDP Transport Assay in Engineered A549 Cells
This assay assesses the ability of this compound to block the transport of muramyl dipeptide (MDP), a bacterial cell wall component, which is mediated by SLC15A4 and leads to the activation of NOD2 signaling.
Cell Line Generation and Culture:
-
A549 cells, a human lung adenocarcinoma cell line, are engineered to stably express a nuclear factor kappa B (NF-κB) luciferase reporter, human NOD2, and membrane-localized human SLC15A4.
-
For the selectivity assay, a separate A549 cell line is created to express human SLC15A3 instead of SLC15A4.
-
The engineered cells are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
Compound Treatment and Stimulation:
-
The engineered A549 cells are seeded in 96-well plates.
-
The cells are treated with various concentrations of this compound or a vehicle control.
-
Immediately after compound addition, the cells are stimulated with MDP (e.g., at 10 µg/mL) to activate the NOD2 pathway.
-
The plates are incubated for 24 hours at 37°C.
Measurement of NF-κB Reporter Activity:
-
After incubation, the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.
-
For the SLC15A3 selectivity assay, the same protocol is followed using the SLC15A3-expressing cell line, and the percentage of inhibition at a specific concentration (e.g., 5 µM) of this compound is determined.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: SLC15A4-mediated TLR and NOD signaling pathways and the inhibitory action of this compound.
Experimental Workflow Diagram
The diagram below outlines the workflow for assessing the selectivity of this compound.
Caption: Workflow for determining the selectivity of this compound for SLC15A4 over SLC15A3.
References
Orthogonal Assays to Validate the Mechanism of Action of AJ2-30: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of orthogonal assays designed to validate the mechanism of action of AJ2-30, a novel inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4). By directly binding to and promoting the degradation of SLC15A4, this compound effectively disrupts downstream inflammatory signaling.[1][2] This guide will compare the experimental outcomes of this compound with a structurally related inactive analog, AJ2-18, and an alternative therapeutic strategy, the TBK1 inhibitor Amlexanox.
The primary mechanism of this compound involves the destabilization and subsequent lysosome-mediated degradation of SLC15A4.[2][3] This action inhibits the activation of Toll-like receptor 7-9 (TLR7-9) and Nucleotide-binding oligomerization domain-containing protein (NOD) signaling pathways, which are crucial in the innate immune response.[1][4] The inactive analog, AJ2-18, serves as a critical negative control, while Amlexanox, an inhibitor of the downstream kinase TBK1, provides a point of comparison for a different mode of intervention in the same inflammatory cascade.[1][5]
Signaling Pathway Overview
The following diagram illustrates the TLR7/9 signaling pathway and highlights the points of intervention for this compound and a TBK1 inhibitor. This compound acts upstream by targeting SLC15A4 for degradation, thereby preventing the entire downstream signaling cascade. In contrast, a TBK1 inhibitor acts at a specific downstream node, blocking the phosphorylation of IRF3/7.
Orthogonal Assay Workflow
To rigorously validate the mechanism of action of this compound, a series of orthogonal assays should be performed. This workflow begins with confirming direct target engagement and progresses to measuring downstream cellular and physiological effects.
Logical Relationship of Assays
The validation of this compound's mechanism of action follows a logical progression from direct physical interaction with the target to the ultimate biological response.
Orthogonal Assays for Validation
Cellular Thermal Shift Assay (CETSA)
Purpose: To confirm direct binding of this compound to its target protein, SLC15A4, in a cellular context. Ligand binding is expected to alter the thermal stability of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Culture human immune cells (e.g., PBMCs or a relevant cell line like THP-1) to 80-90% confluency. Treat cells with this compound, AJ2-18 (as a negative control), or vehicle (DMSO) at the desired concentration for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble SLC15A4 at each temperature by Western blotting using an anti-SLC15A4 antibody.
Data Presentation:
| Compound | Expected Outcome on SLC15A4 Thermal Stability | Rationale |
| This compound | Decreased thermal stability (destabilization) | Binding of this compound is known to destabilize SLC15A4, leading to its degradation.[2] |
| AJ2-18 | No significant change in thermal stability | The inactive analog is not expected to bind to SLC15A4.[1] |
| Amlexanox | No significant change in thermal stability | Amlexanox targets TBK1, not SLC15A4.[5] |
Western Blot for SLC15A4 Degradation
Purpose: To directly measure the decrease in total SLC15A4 protein levels following treatment with this compound.
Experimental Protocol:
-
Cell Treatment: Treat immune cells with this compound, AJ2-18, or vehicle (DMSO) for various time points (e.g., 0, 4, 8, 16, 24 hours). To confirm lysosomal degradation, a set of cells can be pre-treated with a lysosomal inhibitor like Bafilomycin A1.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against SLC15A4. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities using densitometry software.
Data Presentation:
| Compound | Expected Effect on SLC15A4 Protein Levels | Rationale |
| This compound | Time-dependent decrease in SLC15A4 levels. This effect is blocked by lysosomal inhibitors. | This compound induces the lysosome-mediated degradation of SLC15A4.[2] |
| AJ2-18 | No significant change in SLC15A4 levels. | As a non-binder, it should not induce degradation.[1] |
| Amlexanox | No significant change in SLC15A4 levels. | Does not target SLC15A4.[5] |
Co-Immunoprecipitation (Co-IP)
Purpose: To investigate if this compound disrupts the interaction of SLC15A4 with its binding partners, such as components of the Ragulator-Rag complex (e.g., Lamtor1/2).
Experimental Protocol:
-
Cell Treatment: Treat immune cells (e.g., human B cells) with this compound, AJ2-18, or vehicle for an appropriate duration.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against SLC15A4 (or a relevant binding partner) overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the presence of SLC15A4 and its binding partners (e.g., Lamtor1) by Western blotting.
Data Presentation:
| Compound | Expected Effect on SLC15A4-Lamtor1 Interaction | Rationale |
| This compound | Decreased co-immunoprecipitation of Lamtor1 with SLC15A4. | This compound has been shown to disrupt the interaction between SLC15A4 and members of the Ragulator-Rag complex.[1] |
| AJ2-18 | No significant change in the interaction. | The inactive analog is not expected to interfere with protein-protein interactions.[1] |
| Amlexanox | No significant change in the interaction. | Its mechanism of action is downstream and unrelated to this specific protein complex.[5] |
NF-κB/IRF Reporter Assay
Purpose: To quantify the inhibitory effect of this compound on the downstream signaling pathways (NF-κB and IRF) activated by TLR7/9 stimulation.
Experimental Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or THP-1) with reporter plasmids containing a luciferase gene under the control of an NF-κB or IRF-responsive promoter. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
-
Compound Treatment and Stimulation: Pre-treat the transfected cells with various concentrations of this compound, AJ2-18, Amlexanox, or vehicle. Then, stimulate the cells with a TLR7/9 agonist (e.g., R848 or CpG DNA).
-
Cell Lysis and Luciferase Assay: After stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.
Data Presentation:
| Compound | Expected Effect on TLR-induced Reporter Activity | Rationale |
| This compound | Dose-dependent inhibition of NF-κB and IRF reporter activity. | By degrading SLC15A4, this compound blocks the upstream signaling required for NF-κB and IRF activation.[1][4] |
| AJ2-18 | No significant inhibition. | The inactive analog does not affect the signaling pathway.[1] |
| Amlexanox | Dose-dependent inhibition of IRF reporter activity; minimal to no effect on NF-κB activity. | Amlexanox specifically inhibits TBK1, which is crucial for IRF activation but not the primary kinase for TLR-induced NF-κB activation.[1][5] |
Cytokine Production Assay (ELISA)
Purpose: To measure the final biological output of this compound's mechanism of action by quantifying the reduction in pro-inflammatory cytokine production.
Experimental Protocol:
-
Cell Culture and Treatment: Isolate primary immune cells (e.g., human pDCs or PBMCs) and pre-treat them with this compound, AJ2-18, Amlexanox, or vehicle.
-
Stimulation: Stimulate the cells with a TLR7/9 agonist (e.g., R848 or CpG-A) for 18-24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Perform a sandwich ELISA to quantify the concentration of specific cytokines, such as IFN-α or TNF-α, in the supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards and determine the cytokine concentrations in the samples.
Data Presentation:
| Compound | Expected Effect on Cytokine Production (e.g., IFN-α) | Rationale |
| This compound | Dose-dependent reduction in IFN-α production. | Inhibition of the TLR7/9 pathway by this compound leads to decreased production of downstream inflammatory cytokines.[1][6] |
| AJ2-18 | No significant effect on IFN-α production. | The inactive analog does not inhibit the inflammatory signaling cascade.[1] |
| Amlexanox | Dose-dependent reduction in IFN-α production. | As a TBK1 inhibitor, Amlexanox blocks the phosphorylation of IRF3/7, which is essential for IFN-α gene transcription.[5] |
Conclusion
The orthogonal assays detailed in this guide provide a robust framework for validating the mechanism of action of this compound. By systematically confirming direct target engagement, subsequent target degradation, and the resulting downstream signaling and functional consequences, researchers can build a comprehensive and compelling data package. The inclusion of appropriate controls, such as the inactive analog AJ2-18, and comparison with compounds acting on different nodes of the same pathway, like Amlexanox, are crucial for demonstrating the specificity and on-target effects of this compound. These experiments are essential for the continued development and characterization of this promising anti-inflammatory compound.
References
A Comparative Analysis of the Anti-Inflammatory Effects of AJ2-30 and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the novel SLC15A4 inhibitor, AJ2-30, and the well-established synthetic glucocorticoid, dexamethasone. The information presented herein is based on available preclinical data and is intended to inform research and development decisions in the field of inflammatory and autoimmune diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. While corticosteroids like dexamethasone have been a cornerstone of anti-inflammatory therapy for decades, the quest for more targeted and safer alternatives continues. This compound, a first-in-class small molecule inhibitor of the endolysosome-resident transporter SLC15A4, represents a novel therapeutic approach. This guide benchmarks the anti-inflammatory effects of this compound against dexamethasone, focusing on their mechanisms of action, effects on inflammatory mediators, and performance in preclinical models.
Mechanisms of Action
This compound and dexamethasone exert their anti-inflammatory effects through distinct molecular pathways.
This compound is a potent inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4)[1][2][3]. Its mechanism involves binding to SLC15A4 and inducing its lysosome-mediated degradation[1][2]. This destabilization of SLC15A4 disrupts downstream signaling from endolysosomal Toll-like receptors (TLR7, TLR8, and TLR9) and nucleotide-binding oligomerization domain-containing protein (NOD) signaling pathways[1][2][3][4]. The inhibition of these pathways ultimately leads to a reduction in the production of key inflammatory cytokines, including type I interferons (IFN-I) and tumor necrosis factor-alpha (TNF-α)[1][4]. The anti-inflammatory activity of this compound is dependent on the presence of SLC15A4[4][5].
Dexamethasone , a synthetic glucocorticoid, functions by binding to the glucocorticoid receptor (GR) in the cytoplasm[6][7]. Upon binding, the GR-dexamethasone complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression[6][7]. In transrepression, the complex inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a decrease in the expression of inflammatory cytokines, chemokines, and adhesion molecules[8]. Through transactivation, it upregulates the expression of anti-inflammatory proteins, including dual-specificity phosphatase 1 (DUSP1 or MKP-1), which in turn inhibits the p38 MAPK signaling pathway, and Annexin A1, which inhibits phospholipase A2[6].
Quantitative Comparison of Anti-Inflammatory Activity
Direct comparative studies benchmarking this compound against dexamethasone in the same experimental models are not yet available in the published literature. The following tables summarize the available quantitative data for each compound from separate studies.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Type | Stimulus | Cytokine Measured | IC50 of this compound (μM) | Reference |
| Human pDCs | CpG-A (TLR9) | IFN-α | 1.8 | [1][4] |
| Human Monocytes | R848 (TLR7/8) | TNF-α | Not reported | [1][4] |
| A549 NF-κB Reporter Cells | MDP (NOD2) | NF-κB activation | 2.6 | [1] |
Table 2: In Vitro and In Vivo Anti-Inflammatory Activity of Dexamethasone
| Model System | Stimulus | Mediator Measured | Effect of Dexamethasone | Reference |
| Rat Whole Blood | LPS | TNF-α | Dose-dependent inhibition | [9] |
| Human Lung Epithelial Cells (A549) | PMA/LPS | Pro-inflammatory Cytokine mRNAs | Significant inhibition of IL-1β, IL-2, IL-6, IL-8, TNF-α | [8] |
| Zymosan-induced inflammation in DUSP1-/- mice | Zymosan | Inflammation | Anti-inflammatory effects impaired in DUSP1-/- mice | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-inflammatory effects of compounds like this compound and dexamethasone.
In Vitro: LPS-Induced Cytokine Release in Immune Cells
This assay is a standard method to evaluate the potential of a compound to inhibit the production of pro-inflammatory cytokines.
-
Cell Culture: Isolate primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use an immune cell line (e.g., RAW 264.7 macrophages). Culture the cells in a suitable medium, such as RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO2 incubator[10].
-
Compound Treatment: Seed the cells in 96-well plates at an appropriate density. Pre-incubate the cells with various concentrations of the test compound (e.g., this compound or dexamethasone) or vehicle control for a specified period (e.g., 1-2 hours)[9].
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of, for example, 1 µg/mL to induce an inflammatory response[11].
-
Incubation: Incubate the plates for a defined period (e.g., 4-24 hours) to allow for cytokine production[11].
-
Cytokine Measurement: Collect the cell culture supernatants. Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array, following the manufacturer's instructions[12].
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle-treated, LPS-stimulated control. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation to assess the in vivo efficacy of anti-inflammatory drugs[13][14].
-
Animal Acclimatization: Use adult male rats or mice and allow them to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound or dexamethasone) or vehicle control via a relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory insult[15][16].
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline (e.g., 100 µL) into the sub-plantar surface of the right hind paw of each animal. The left hind paw can serve as a non-inflamed control[15][16].
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection)[15][16].
-
Data Analysis: Calculate the increase in paw volume or thickness at each time point compared to the baseline measurement. The anti-inflammatory activity is expressed as the percentage of inhibition of edema in the compound-treated group compared to the vehicle-treated control group.
-
Optional Endpoints: At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histopathological analysis or measurement of inflammatory mediators like cytokines and prostaglandins[14].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of dexamethasone.
Caption: In Vitro Cytokine Release Assay Workflow.
Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Chemical Proteomics - SLC15A4 [chomixbio.com]
- 3. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021174023A1 - Small molecule inhibitors of scl15a4 with anti-inflammatory activity - Google Patents [patents.google.com]
- 6. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dexamethasone inhibits inflammatory response via down regulation of AP-1 transcription factor in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]
- 13. 2.4. Model of Carrageenan-Induced Paw Edema [bio-protocol.org]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of SLC15A4 as the Target of AJ2-30: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental data and methodologies supporting the genetic validation of Solute Carrier Family 15 Member 4 (SLC15A4) as the direct target of the small molecule inhibitor, AJ2-30. The data presented herein demonstrates that this compound's anti-inflammatory effects are mediated through its specific interaction with and subsequent destabilization of SLC15A4.
Executive Summary
This compound is a potent inhibitor of inflammatory signaling pathways regulated by SLC15A4. Through a series of rigorous experiments, it has been demonstrated that this compound directly engages SLC15A4, leading to its degradation and the subsequent suppression of Toll-like receptor (TLR) 7, 8, and 9, as well as NOD1/2 signaling in immune cells. The cornerstone of its target validation lies in the observation that the inhibitory effects of this compound are absent in cells lacking SLC15A4, providing strong genetic evidence of its on-target activity. This guide will delve into the comparative data, experimental protocols, and the underlying signaling pathways to provide a clear understanding of the scientific basis for SLC15A4 as the bona fide target of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound and Control Compound AJ2-18
| Compound | Assay | Cell Type | IC50 | Reference |
| This compound | IFNα Suppression (CpG-A stimulated) | Human pDCs | 1.8 µM | [1][2] |
| This compound | MDP Transport Inhibition (NOD2 signaling) | A549 NFκB reporter cells | 2.6 µM | [1] |
| AJ2-18 (Inactive Analog) | IFNα Suppression (CpG-A stimulated) | Human pDCs | No activity | [1][3] |
| AJ2-18 (Inactive Analog) | MDP Transport Inhibition (NOD2 signaling) | A549 NFκB reporter cells | No activity | [1] |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound
| Cell Line | Target Protein | Compound (Concentration) | Effect on Thermal Stability | Reference |
| CAL-1 cells expressing HA-SLC15A4 | HA-SLC15A4 | This compound (10 µM) | Marked Destabilization | [3] |
| CAL-1 cells expressing HA-SLC15A4 | HA-SLC15A4 | AJ2-18 (Inactive Analog) | No change | [3] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This assay is based on the principle that ligand binding can alter the thermal stability of a target protein.[4][5]
Protocol:
-
Cell Treatment: Culture CAL-1 cells expressing HA-tagged SLC15A4. Treat the cells with the compound of interest (e.g., 10 µM this compound or AJ2-18 as a negative control) or vehicle (DMSO) for a specified time at 37°C.[3]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 61°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[3]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble HA-SLC15A4 at each temperature by Western blotting using an anti-HA antibody.
-
Quantification: Quantify the band intensities and normalize them to the amount of protein in the unheated sample (37°C). Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve indicates a direct interaction between the compound and the target protein. In the case of this compound, it induces destabilization of SLC15A4.[3]
IFN-α Production Assay in Human Plasmacytoid Dendritic Cells (pDCs)
This assay measures the ability of a compound to inhibit the production of IFN-α, a key cytokine in antiviral and autoimmune responses, from primary human pDCs.
Protocol:
-
Isolation of pDCs: Isolate pDCs from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Treatment: Plate the isolated pDCs in a 96-well plate. Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or control (e.g., AJ2-18, DMSO) for 1-2 hours.[6]
-
Stimulation: Stimulate the pDCs with a TLR9 agonist, such as CpG-A (e.g., 1 µM), to induce IFN-α production.[1][7]
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IFN-α Quantification: Measure the concentration of IFN-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[7][8]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the IFN-α concentration against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasmacytoid dendritic cell interferon-α production to R-848 stimulation is decreased in male infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased IFN-α-producing Plasmacytoid Dendritic Cells (pDCs) in Human Th1-mediated Type 1 Diabetes: pDCs Augment Th1 Responses through IFN-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of AJ2-30
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of AJ2-30, a potent inhibitor of the solute carrier family 15 member A4 (SLC15A4). Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Chemical and Physical Properties of this compound
A thorough understanding of the properties of this compound is the first step toward safe handling and disposal. Key data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2700322-79-6 |
| Molecular Formula | C₂₃H₂₂N₄ |
| Appearance | Solid |
| Solubility | Sparingly soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal as hazardous waste.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations for hazardous chemical waste. The following is a general procedural workflow for the proper disposal of solid this compound and contaminated materials.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes unused solid compounds, contaminated labware (e.g., pipette tips, weighing boats, gloves), and spill cleanup materials.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
-
-
Containerization:
-
Use a dedicated, leak-proof, and sealable container for collecting this compound waste. The container should be compatible with the chemical properties of the compound.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
-
Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
-
Final Disposal:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the equivalent regulatory body.
-
Follow their specific procedures for waste pickup and final disposal. Do not attempt to dispose of this compound down the drain or in regular trash.
-
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols for comprehensive guidance.
Personal protective equipment for handling AJ2-30
This document provides immediate safety, operational, and disposal guidance for laboratory professionals handling AJ2-30. It is intended for researchers, scientists, and drug development professionals.
Immediate Safety Information
This compound is a selective inhibitor of the endolysosome transporter Solute Carrier Family 15 Member A4 (SLC15A4). While some suppliers classify this compound as non-hazardous, other sources indicate potential hazards. Therefore, it is prudent to handle this compound with caution, adhering to standard laboratory safety protocols for chemical compounds with unknown long-term effects.
Hazard Identification:
Conflicting information exists regarding the GHS classification of this compound. As a precautionary measure, it is recommended to handle the compound as if it possesses the following potential hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor/physician.
Personal Protective Equipment (PPE)
Given the lack of specific data on glove permeability for this compound, a conservative approach to PPE is essential.[1] The following PPE should be worn at all times when handling the compound:
| PPE Category | Specification |
| Hand Protection | Nitrile or Neoprene gloves. While no specific glove material has been recommended due to a lack of testing, nitrile gloves offer good resistance to a range of chemicals and are preferred over latex.[1] Double gloving is recommended. Gloves must be inspected prior to use and replaced immediately if they are contaminated or show signs of degradation. |
| Eye Protection | Safety glasses with side shields or goggles. Goggles are required when there is a risk of splashing. |
| Skin and Body | Laboratory coat. Ensure the coat is fully buttoned. For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat. |
| Respiratory | Not generally required if handled in a well-ventilated area or a chemical fume hood.[1] If handling large quantities or creating aerosols, use a properly fitted respirator. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, use a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Refer to the manufacturer's instructions for optimal storage temperature. MedchemExpress suggests storing stock solutions at -80°C for up to 6 months or -20°C for 1 month, protected from light.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Spill Management:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: Dispose of this compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations. Do not dispose of with household waste or down the drain.[1] Uncleaned packaging should be treated as hazardous waste and disposed of accordingly.
Experimental Protocols
This compound is sparingly soluble in DMSO (1-10 mg/mL).[2] The following are generalized protocols based on published research.[3][4][5]
A. Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: this compound has a molecular weight of 354.45 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 354.45 g/mol = 0.00354 g = 3.54 mg.
-
-
Weighing: Tare a microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 3.54 mg of solid this compound directly into the tube.
-
Solubilization: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
B. In Vitro Inhibition of TLR-Induced Cytokine Production
This protocol provides a general workflow for assessing the inhibitory effect of this compound on cytokine production in primary human immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs) or isolated plasmacytoid dendritic cells (pDCs).
-
Cell Plating: Seed the immune cells in a 96-well plate at a desired density (e.g., 1 x 10^5 cells/well) in a final volume of 180 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of this compound from your stock solution in culture medium. Add 10 µL of the diluted compound to the wells to achieve final concentrations for testing (e.g., a range from 0.1 µM to 10 µM). A typical effective concentration is 5 µM.[3][4][5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-incubation: Incubate the cells with this compound for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulation: Add 10 µL of a TLR agonist solution to the wells to induce cytokine production. Examples include:
-
TLR9 agonist: CpG-A (e.g., 1 µM final concentration)
-
TLR7/8 agonist: R848 (e.g., 5 µg/mL final concentration)
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[3]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Analysis: Measure the concentration of the cytokine of interest (e.g., IFN-α, TNF-α) in the supernatant using an appropriate method, such as ELISA or a multiplex bead-based assay.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the cytokine concentration against the log of the inhibitor concentration.
Mechanism of Action Visualization
This compound inhibits SLC15A4, which is critical for the proper signaling of endosomal Toll-like receptors (TLR7, TLR8, TLR9) and cytosolic NOD-like receptors (NOD1, NOD2). This inhibition disrupts downstream activation of the mTOR pathway and subsequent inflammatory cytokine production.
Caption: this compound inhibits SLC15A4, disrupting TLR and NOD signaling pathways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
